4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
Description
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2OS/c14-13(15,16)9-3-6-11(18-7-9)19-10-4-1-8(2-5-10)12(17)20/h1-7H,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJWEIQVLMFFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380654 | |
| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-02-8 | |
| Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-02-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide. This compound belongs to the class of trifluoromethylpyridine derivatives, a group of molecules that has garnered significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl group. These properties include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly impact a molecule's biological activity.[1] This guide summarizes key physicochemical data, outlines relevant experimental protocols, and explores potential biological activities based on structural analogy.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Core Physicochemical Data
A summary of the available and predicted physicochemical data for this compound is presented in Table 1. Experimental values are provided where available, supplemented by predicted values from computational models for properties that have not been experimentally determined.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | Fluorochem[2] |
| CAS Number | 175277-02-8 | Fluorochem[2] |
| Molecular Formula | C₁₃H₉F₃N₂OS | Fluorochem[2] |
| Molecular Weight | 298.28 g/mol | Fluorochem[2] |
| Physical State | Solid | Fluorochem[2] |
| Melting Point | 175 - 178 °C | Fluorochem[2] |
| Boiling Point | 438.5 °C (Predicted) | ACD/Labs Percepta[3] |
| Solubility | Low in water (Predicted) | Based on structural features |
| pKa | 7.9 (Amide N-H) (Predicted) | ACD/Labs Percepta[4] |
| logP | 3.5 (Predicted) | Molinspiration[5] |
Structural Information
The chemical structure of this compound is presented below.
Figure 1: Chemical Structure
Source: Rendered from SMILES string
Canonical SMILES: C1=CC(=CC=C1C(=S)N)OC2=NC=C(C=C2)C(F)(F)F[2]
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline generic, well-established methods that can be applied to characterize this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a controlled heating rate, a thermometer, and a magnifying lens for observation.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 10-20 °C per minute initially.
-
The approximate melting range is observed.
-
The apparatus is allowed to cool.
-
A fresh sample is heated again, with the temperature raised rapidly to about 15-20 °C below the approximate melting point.
-
The heating rate is then slowed to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded.
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Solubility Determination
Solubility is a crucial property that affects a drug's bioavailability and formulation.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or µg/mL).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a compound's ionization state at different physiological pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. For more complex molecules or less defined endpoints, derivative plots or specialized software can be used to determine the pKa.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Synthesis Pathway
A plausible synthetic route for this compound is outlined below, based on established synthetic methodologies for similar compounds.[6] This involves a nucleophilic aromatic substitution followed by thionation.
Scheme 1: Proposed Synthesis of this compound
References
The Versatility of Trifluoromethylpyridine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group into the pyridine scaffold has given rise to a class of compounds with a remarkable breadth of biological activities. Trifluoromethylpyridine derivatives have emerged as privileged structures in medicinal chemistry and agrochemical research, demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Their unique physicochemical characteristics, including increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets, make them highly valuable in the development of novel therapeutic agents and crop protection agents.[1][2][3][4] This technical guide provides an in-depth overview of the core biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity: Targeting Key Signaling Pathways
Trifluoromethylpyridine derivatives have shown significant promise as anticancer agents, primarily by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and other kinases.[1][5][6][7]
A series of novel 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors.[6] One of the most potent compounds, 9u , demonstrated excellent antitumor activity against A549, MCF-7, and PC-3 cancer cell lines.[6] Further studies revealed that compound 9u could induce early apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase.[6] Similarly, another study on trifluoromethyl-substituted pyrimidine derivatives identified compound 17v as having potent anti-proliferative activity against H1975 cells, outperforming the standard drug 5-FU.[7] This compound was also found to induce apoptosis by modulating the expression of pro-apoptotic (Bax, p53) and anti-apoptotic (Bcl-2) proteins.[7]
Other derivatives, such as those of 2-amino-4-(trifluoromethyl)pyridine, have been investigated as inhibitors of Werner (WRN) helicase, a target in cancers with microsatellite instability.[5] Compound 11g from this class showed significant inhibitory effects on MSI-H cancer cell lines.[5] Additionally, thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity, with some compounds showing excellent growth inhibition against melanoma, breast, and prostate cancer cell lines.[8]
Quantitative Data: Anticancer Activity
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 9u | EGFR Kinase | - | 0.091 | [6] |
| A549 (Lung) | A549 | 0.35 | [6] | |
| MCF-7 (Breast) | MCF-7 | 3.24 | [6] | |
| PC-3 (Prostate) | PC-3 | 5.12 | [6] | |
| 17v | H1975 (Lung) | H1975 | 2.27 | [7] |
| 5-FU (Control) | H1975 (Lung) | H1975 | 9.37 | [7] |
| 11g | WRN Helicase | HCT116 (MSI-H) | 1.52 | [5] |
| SW620 (MSS) | 4.24 | [5] | ||
| LNCaP (Prostate) | 1.72 | [5] | ||
| PC3 (Prostate) | 2.78 | [5] | ||
| 3b | C32 (Melanoma) | C32 | 24.4 | [8] |
| A375 (Melanoma) | A375 | 25.4 | [8] | |
| HaCaT (Normal) | HaCaT | 33.5 | [8] |
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of trifluoromethylpyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
1. Cell Seeding:
-
Cancer cell lines (e.g., A549, HCT116, PC3) are seeded in 96-well plates at a density of 5 × 10³ cells/well.
-
The plates are incubated for 24 hours to allow for cell attachment.[5]
2. Compound Treatment:
-
The cells are then treated with various concentrations of the synthesized compounds.
-
A control group is treated with the vehicle (e.g., DMSO) alone.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours.
4. MTT Addition:
-
MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
5. Formazan Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Antimicrobial and Antifungal Activity
Trifluoromethylpyridine derivatives have demonstrated significant potential as antimicrobial and antifungal agents, making them attractive for both pharmaceutical and agricultural applications.[9][10][11][12]
A series of trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone, and sulfoxide) were synthesized and evaluated for their antibacterial activities against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum.[10][12] Notably, the sulfone-containing compound F10 exhibited an EC50 value of 83 mg L⁻¹ against Xoo, which was superior to commercial bactericides thiodiazole copper and bismerthiazol.[10][12] Thioether-containing compounds showed strong activity against R. solanacearum.[12]
Another study focused on trifluoromethylpyridine 1,3,4-oxadiazole derivatives, which also showed potent antibacterial activity.[11] Compound 6a had EC50 values of 26.2 and 10.11 μg/mL against R. solanacearum and Xanthomonas axonopodis pv. citri (Xac), respectively, while compound 6q was highly effective against Xoo with an EC50 of 7.2 μg/mL.[11]
In the realm of antifungal agents, trifluoromethyl pyrimidine derivatives have been synthesized and tested.[13] Compound 5u showed significant in vitro activity against Rhizoctonia solani (RS) with an EC50 value of 26.0 µg/mL, comparable to the commercial fungicide azoxystrobin.[13]
Quantitative Data: Antimicrobial and Antifungal Activity
| Compound | Organism | Activity | Value | Reference |
| F10 | Xanthomonas oryzae pv. oryzae | EC50 | 83 mg L⁻¹ | [10][12] |
| Thiodiazole Copper (Control) | Xanthomonas oryzae pv. oryzae | EC50 | 97 mg L⁻¹ | [10][12] |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae | EC50 | 112 mg L⁻¹ | [10][12] |
| E1, E3, E5, E6, E10, E11, E13 | Ralstonia solanacearum | EC50 | 40-78 mg L⁻¹ | [12] |
| 6a | Ralstonia solanacearum | EC50 | 26.2 µg/mL | [11] |
| 6a | Xanthomonas axonopodis pv. citri | EC50 | 10.11 µg/mL | [11] |
| 6q | Xanthomonas oryzae pv. oryzae | EC50 | 7.2 µg/mL | [11] |
| 5u | Rhizoctonia solani | EC50 | 26.0 µg/mL | [13] |
| Azoxystrobin (Control) | Rhizoctonia solani | EC50 | ~26.0 µg/mL | [13] |
| 4-7 (Nucleosides) | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | MIC | 1.3-4.9 µg/mL | [9] |
| Amoxicillin (Control) | Various Bacteria | MIC | 1.0-2.0 µg/mL | [9] |
Experimental Protocol: Mycelial Growth Inhibition Assay
The antifungal activity of trifluoromethylpyridine derivatives is often assessed by their ability to inhibit the growth of fungal mycelia.[13]
1. Culture Medium Preparation:
-
A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
2. Compound Incorporation:
-
The test compounds, dissolved in a solvent like DMSO, are added to the molten agar at various concentrations.
-
A control plate containing only the solvent is also prepared.
3. Inoculation:
-
A small disc of the fungal mycelium, taken from the edge of an actively growing culture, is placed in the center of each agar plate.
4. Incubation:
-
The plates are incubated at a specific temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate has reached a certain diameter.
5. Measurement and Analysis:
-
The diameter of the fungal colony on each plate is measured.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
-
The EC50 value, the concentration that inhibits 50% of mycelial growth, is determined.
Workflow Diagram
Anti-inflammatory Activity
The anti-inflammatory potential of trifluoromethyl-containing heterocyclic compounds has also been explored. A study on pyrazole derivatives, which share some structural similarities with pyridines, demonstrated significant anti-inflammatory activity.[14] These compounds were evaluated using the carrageenan-induced rat paw edema assay and were found to be effective COX-2 inhibitors.[14] The 3-trifluoromethylpyrazole derivatives were the most potent, with activity ranging from 62-76%, comparable to the standard drug indomethacin (78%).[14]
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Assay | Activity (% Inhibition) | Reference Drug (% Inhibition) | Reference |
| 3-Trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | 62-76% | Indomethacin (78%) | [14] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard method for screening anti-inflammatory drugs.[14]
1. Animal Acclimatization:
-
Rats are acclimatized to the laboratory conditions for a week before the experiment.
2. Compound Administration:
-
The test compounds or a reference drug (e.g., indomethacin) are administered to the rats, usually orally or intraperitoneally.
-
A control group receives only the vehicle.
3. Induction of Inflammation:
-
After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.
4. Paw Volume Measurement:
-
The paw volume is measured at different time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
5. Data Analysis:
-
The percentage of inhibition of edema is calculated for each group compared to the control group.
Logical Relationship Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 11. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 14. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for investigating the interactions of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide, a novel compound with significant therapeutic potential. While specific in silico studies on this exact molecule are not yet prevalent in published literature, this document outlines a robust framework based on established computational techniques applied to structurally related compounds. By leveraging the known biological activities of trifluoromethylpyridine and carbothioamide moieties, we can infer potential protein targets and model their interactions. This guide details experimental protocols for target identification, molecular docking, and molecular dynamics simulations, and presents hypothetical quantitative data to illustrate the expected outcomes of such studies. The aim is to equip researchers with the necessary knowledge to embark on the computational evaluation of this and similar molecules, thereby accelerating the drug discovery and development process.
Introduction
The compound this compound incorporates two key pharmacophores: a trifluoromethylpyridine ring and a benzenecarbothioamide group. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.[1][2] Pyridine derivatives are found in a wide array of bioactive compounds, including approved drugs and agrochemicals, often targeting kinases and other enzymes.[3][4][5] The carbothioamide moiety is also a versatile functional group present in compounds with diverse biological activities, including anticancer and antiviral properties.[6][7][8]
Given the absence of specific studies on the title compound, this guide will focus on a generalized workflow for its in silico characterization. We will use protein kinases as a representative target class, as they are frequently modulated by trifluoromethylpyridine-containing ligands.[2]
In Silico Modeling Workflow
The computational investigation of a novel ligand such as this compound typically follows a multi-step process. This workflow, from target identification to detailed interaction analysis, provides a comprehensive understanding of the molecule's potential biological activity.
Experimental Protocols
Target Identification and Preparation
The initial step involves identifying potential protein targets for this compound. This can be achieved through:
-
Literature and Database Mining: Searching databases such as ChEMBL and PubChem for structurally similar compounds and their known targets.
-
Target Prediction Servers: Utilizing web-based tools that predict protein targets based on ligand structure.
Once a potential target is identified (e.g., a specific protein kinase), its three-dimensional structure is obtained from the Protein Data Bank (PDB). The protein structure must then be prepared for docking studies.
Protocol: Protein Preparation
-
PDB Structure Acquisition: Download the crystal structure of the target protein from the PDB database.
-
Initial Cleaning: Remove all non-essential molecules, including water, ions, and co-crystallized ligands, from the PDB file.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, which are typically absent in crystal structures. Assign appropriate protonation states to ionizable residues based on a physiological pH of 7.4.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. This is often done using a force field such as AMBER or CHARMM.
Ligand Preparation
The 2D structure of this compound is first drawn using a chemical drawing software and then converted to a 3D conformation.
Protocol: Ligand Preparation
-
2D to 3D Conversion: Use a program like Open Babel or a molecular modeling suite to generate a 3D structure from the 2D representation.
-
Charge and Tautomer Assignment: Assign partial charges to the atoms of the ligand and determine the most likely tautomeric and ionization state at physiological pH.
-
Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy conformation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the binding affinity.
Protocol: Molecular Docking
-
Grid Generation: Define a docking grid box that encompasses the active site of the target protein. The size and center of the grid are crucial for a successful docking run.
-
Docking Simulation: Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined grid box. The program will generate multiple binding poses and rank them based on a scoring function.
-
Pose Analysis: The resulting docking poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues. The docking scores provide a quantitative estimate of the binding affinity.
Molecular Dynamics (MD) Simulation
MD simulations provide a more dynamic and detailed view of the ligand-protein complex, assessing its stability and providing a more accurate estimation of binding free energy.
Protocol: Molecular Dynamics Simulation
-
System Setup: The docked ligand-protein complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Energy Minimization: The entire system is energy minimized to remove any bad contacts.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to ensure the system is stable.
-
Production Run: A production MD simulation is run for a significant period (e.g., 100 ns) to generate a trajectory of the complex's motion over time.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate various properties, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.
-
Data Presentation
Quantitative data from in silico studies are best presented in tables for clear comparison. The following are examples of how such data could be summarized.
Table 1: Hypothetical Molecular Docking Results
| Ligand | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | Kinase A | -9.5 | Met123, Leu145, Asp178 |
| This compound | Kinase B | -8.2 | Val98, Ala112, Glu150 |
| Reference Inhibitor | Kinase A | -10.1 | Met123, Phe177, Asp178 |
Table 2: Hypothetical Binding Free Energy from MD Simulations
| Complex | ΔG_bind (MM/PBSA) (kcal/mol) |
| Ligand - Kinase A | -45.7 ± 3.2 |
| Ligand - Kinase B | -32.1 ± 4.5 |
| Reference Inhibitor - Kinase A | -52.3 ± 2.8 |
Visualization of Molecular Interactions
Visualizing the interactions between the ligand and the protein is crucial for understanding the binding mode. The following diagram illustrates a hypothetical binding mode of the title compound in a kinase active site.
References
- 1. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking | CoLab [colab.ws]
- 8. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic analysis of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups and analogous structures. Detailed experimental protocols for each spectroscopic technique are provided, along with a logical workflow for structural elucidation.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns of similar chemical moieties.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | br s | 2H | -C(=S)NH₂ |
| ~8.6 | d | 1H | Pyridine H-6 |
| ~8.3 | dd | 1H | Pyridine H-4 |
| ~7.8 | d | 2H | Benzene H-2', H-6' |
| ~7.2 | d | 2H | Benzene H-3', H-5' |
| ~7.1 | d | 1H | Pyridine H-3 |
Note: Chemical shifts are referenced to TMS (0 ppm). DMSO-d₆ is a common solvent for thioamides. The protons of the thioamide group (-NH₂) are expected to be broad due to quadrupole broadening and exchange.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~198 | C=S (Thioamide) |
| ~163 | Pyridine C-2 |
| ~155 | Benzene C-4' |
| ~148 (q) | Pyridine C-5 |
| ~145 | Pyridine C-6 |
| ~136 (q) | Pyridine C-4 |
| ~131 | Benzene C-2', C-6' |
| ~127 | Benzene C-1' |
| ~123 (q) | -CF₃ |
| ~120 | Benzene C-3', C-5' |
| ~112 | Pyridine C-3 |
Note: The trifluoromethyl group will cause splitting of the adjacent carbon signals (quartet, q).[1]
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretch (asymmetric and symmetric) of -NH₂ |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1600 | Strong | C=N stretch (Pyridine ring) |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 1300 - 1100 | Strong | C-F stretch (-CF₃) |
| ~1250 | Strong | Ar-O-Ar stretch (asymmetric) |
| 1100 - 1000 | Medium | Ar-O-Ar stretch (symmetric) |
| ~850 | Strong | C=S stretch |
Note: The thioamide N-H stretches are often broad due to hydrogen bonding.[2][3][4]
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 299 | [M]⁺ (Molecular Ion) |
| 282 | [M - NH₃]⁺ |
| 230 | [M - CF₃]⁺ |
| 147 | [C₇H₄F₃N]⁺ |
| 136 | [C₇H₆NS]⁺ |
| 121 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation patterns can be complex. The trifluoromethyl group and the ether linkage are likely sites for fragmentation.[5][6][7]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a 30° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
-
Use a 30° pulse angle with proton decoupling.
-
Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbons, including quaternary ones.[9]
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Instrument Parameters:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Scan the sample over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Alternative Methodology (KBr Pellet):
-
Sample Preparation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum as described above.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS Conditions:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended to protonate the pyridine nitrogen.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
-
Scan Range: Set a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).
-
Fragmentation (MS/MS): If further structural information is needed, perform tandem mass spectrometry by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in ESI).
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
-
Visualization of Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analysis and structural elucidation of this compound.
Caption: General workflow for the spectroscopic analysis of the target compound.
Caption: Logical flow for elucidating the chemical structure from combined data.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.latech.edu [chem.latech.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 13. an.shimadzu.com [an.shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
The Rise of the Trifluoromethyl Group: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, transforming lead compounds into potent therapeutic agents. This in-depth technical guide explores the multifaceted role of trifluoromethyl-containing compounds in drug discovery, detailing their impact on pharmacological properties, outlining key experimental methodologies for their evaluation, and visualizing their interaction with critical biological pathways.
The Physicochemical Power of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique combination of properties that can dramatically enhance the druglikeness of a molecule.[1][2][3] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability are key to its therapeutic success.[4][5]
-
Enhanced Lipophilicity: The CF3 group significantly increases a molecule's ability to partition into lipid environments, which can improve its permeation across biological membranes and enhance oral bioavailability.[1][4]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1][4] This often leads to a longer in vivo half-life and a more favorable pharmacokinetic profile.
-
Modulation of pKa: As a potent electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH and its interaction with biological targets.
-
Increased Binding Affinity: The trifluoromethyl group can engage in favorable interactions within a protein's binding pocket, including hydrophobic interactions and non-canonical hydrogen bonds, leading to enhanced target affinity and potency.
Data Presentation: A Quantitative Look at Efficacy and Selectivity
The following tables summarize key quantitative data for several prominent FDA-approved drugs containing a trifluoromethyl group, highlighting their potency and selectivity.
Table 1: In Vitro Potency of Selected Trifluoromethyl-Containing Drugs
| Compound | Target | Assay Type | IC50 / Ki | Reference(s) |
| Celecoxib | COX-1 | Human Whole Blood | ~30-fold higher than COX-2 | [6][7] |
| COX-2 | Human Whole Blood | Selective Inhibition | [8][9][10] | |
| Sorafenib | Raf-1 | Kinase Assay | 6 nM | [11][12] |
| B-Raf | Kinase Assay | 20 nM | [11] | |
| B-Raf (V600E) | Kinase Assay | 38 nM | [12] | |
| VEGFR-2 | Kinase Assay | 90 nM | [11][12] | |
| PDGFR-β | Kinase Assay | 57 nM | [12] | |
| Bicalutamide | Androgen Receptor | LNCaP/AR(cs) cells | 160 nM | [13][14] |
| Tipranavir | HIV Protease (wild-type) | Enzyme Assay | 19 pM (Ki) | [15] |
| HIV Protease (multi-drug resistant) | Cell Culture Assay | 66-410 nM | [16][17][18] | |
| Fluoxetine | Serotonin Transporter (SERT) | Binding Assay | 1 nM (Ki) | [19] |
Table 2: Pharmacokinetic and Toxicological Profile of Selected Trifluoromethyl-Containing Compounds
| Compound | Parameter | Species | Value | Reference(s) |
| Tipranavir (with Ritonavir) | Cmax | Human | 79.1 mg/L | [20] |
| Cmin | Human | 19.5 mg/L | [20] | |
| Apalutamide | Oral Bioavailability | Human | ~100% | [21] |
| Generic Trifluoromethyl Compound | LD50 (oral) | Rat | > 300 - < 2,000 mg/kg | [4] |
| LD50 (dermal) | Rat | > 5,000 mg/kg | [4] | |
| LC50 (inhalation) | Rat | 2.002 mg/L (4h) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethyl-containing compounds.
Synthesis of a Trifluoromethyl-Containing Drug: Celecoxib
This protocol outlines a general procedure for the synthesis of the selective COX-2 inhibitor, Celecoxib.
Materials:
-
4-methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid (HCl)
-
4-Sulphonamidophenylhydrazine hydrochloride
-
Ethyl acetate
-
Water
Procedure:
-
Step 1: Claisen Condensation to form 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione.
-
To a mixture of sodium methoxide in toluene, add a solution of 4-methylacetophenone and ethyl trifluoroacetate in toluene at 35-40°C.[6]
-
Stir the reaction mixture at 75°C for 4 hours.[6]
-
Cool the reaction to room temperature and quench with water and aqueous HCl.[6]
-
Separate the organic layer, extract the aqueous layer with toluene, and combine the organic fractions.
-
Remove the solvent under vacuum to yield the dione product.[6]
-
-
Step 2: Cyclization to form Celecoxib.
-
A mixture of 4-Sulphonamidophenylhydrazine hydrochloride and the dione product from Step 1 is heated in a biphasic system of ethyl acetate and water at 75-80°C for 5 hours.[6]
-
Cool the reaction mixture to 0-5°C and stir for 1 hour to precipitate the product.[6]
-
Filter the solid, wash with water, and dry to obtain crude Celecoxib.[6]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene.
-
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Trifluoromethyl-containing test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoromethyl-containing compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
The reference wavelength should be greater than 650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
In Vitro Enzyme Inhibition: BRAF V600E Kinase Assay (ADP-Glo™)
This protocol describes a method to determine the inhibitory activity of a compound against the BRAF V600E kinase.
Materials:
-
Recombinant active BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase buffer
-
Trifluoromethyl-containing test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Dilute the BRAF V600E enzyme and MEK1 substrate in kinase buffer to their optimal working concentrations.
-
Prepare the ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
In a white opaque plate, add the diluted test compound.
-
Add the diluted BRAF V600E enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the MEK1 substrate and ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[22][23][24][25][26]
-
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for conducting a pharmacokinetic study in rats.
Materials:
-
Male Sprague-Dawley rats
-
Trifluoromethyl-containing test compound formulated for oral or intravenous administration
-
Blood collection supplies (e.g., EDTA-containing tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Administer the test compound at a specific dose via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 200-300 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.
-
Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).
-
Visualizing the Mechanism of Action: Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by prominent trifluoromethyl-containing drugs.
Caption: Mechanism of action of Celecoxib, a selective COX-2 inhibitor.
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.
Caption: The serotonergic synapse and the mechanism of action of Fluoxetine.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal, capable of transforming molecules with modest activity into highly effective therapeutic agents. By enhancing lipophilicity, metabolic stability, and target binding affinity, the CF3 group continues to play a pivotal role in the development of new drugs across a wide range of therapeutic areas. A thorough understanding of its properties, coupled with robust experimental evaluation, is essential for harnessing the full therapeutic potential of trifluoromethyl-containing compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. download.basf.com [download.basf.com]
- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. oncology-central.com [oncology-central.com]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Tipranavir | HIV Protease | SARS-CoV | TargetMol [targetmol.com]
- 18. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluoxétine — Wikipédia [fr.wikipedia.org]
- 20. Tipranavir: a novel nonpeptidic protease inhibitor of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. carnabio.com [carnabio.com]
- 25. ulab360.com [ulab360.com]
- 26. bpsbioscience.com [bpsbioscience.com]
The Strategic Synthesis of Trifluoromethylpyridine Building Blocks for Accelerated Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry. This powerful structural modification significantly enhances the pharmacological profile of drug candidates by improving metabolic stability, increasing lipophilicity, and modulating electronic properties, which can lead to enhanced binding affinity and efficacy.[1][2] Consequently, trifluoromethylpyridines have become indispensable building blocks in the development of novel therapeutics across a wide range of disease areas, including oncology and infectious diseases.[1] This guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable compounds, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in their drug discovery endeavors.
Core Synthetic Strategies: A Comparative Overview
The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches: manipulation of pre-functionalized pyridine rings, construction of the pyridine ring from acyclic trifluoromethylated precursors, and direct trifluoromethylation of the pyridine core. Each strategy offers distinct advantages and is suited for accessing different isomers and substitution patterns.
Halogen Exchange (Halex) Reactions
A classical and industrially important method for synthesizing trifluoromethylpyridines involves the exchange of chlorine atoms for fluorine atoms in a trichloromethyl-substituted pyridine precursor.[3][4] This reaction is typically carried out at high temperatures using a fluoride source such as hydrogen fluoride (HF).
Key Features:
-
Scalability: Well-suited for large-scale industrial production.[3][4]
-
Precursor Dependent: The final product is dictated by the substitution pattern of the starting picoline.
-
Harsh Conditions: Requires high temperatures and specialized equipment to handle corrosive reagents.
Cyclocondensation Reactions
This "bottom-up" approach involves the construction of the pyridine ring from smaller, acyclic trifluoromethyl-containing building blocks.[2][3][4] A variety of trifluoromethylated synthons can be employed in condensation reactions with other components to form the desired heterocyclic core.
Key Features:
-
Versatility: Allows for the synthesis of a wide range of substituted trifluoromethylpyridines by varying the building blocks.[2][5]
-
Regiocontrol: The substitution pattern of the final product is determined by the structure of the starting materials.
-
Milder Conditions: Often proceeds under milder conditions compared to Halex reactions.
Direct C-H Trifluoromethylation
Direct trifluoromethylation of the pyridine ring represents a more modern and atom-economical approach.[6][7][8] These methods avoid the pre-functionalization required in other strategies and can be used for late-stage functionalization of complex molecules. Methodologies include radical, nucleophilic, and electrophilic trifluoromethylation.
Key Features:
-
Late-Stage Functionalization: Enables the introduction of a CF3 group into a molecule at a later synthetic step.[6][8]
-
Regioselectivity Challenges: Controlling the position of trifluoromethylation can be challenging, although significant progress has been made in developing regioselective methods.[6][7][8][9]
-
Diverse Reagents: A wide array of trifluoromethylating reagents are available, each with its own reactivity profile.[10][11][12]
Quantitative Data Summary
The following tables summarize representative quantitative data for the key synthetic strategies, providing a basis for comparison of their efficiency and selectivity.
Table 1: Halogen Exchange for the Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
| Starting Material | Fluorinating Agent | Temperature (°C) | Yield (%) | Reference |
| 2-chloro-5-(trichloromethyl)pyridine | HF | >300 | Good | [3][4] |
Table 2: Cyclocondensation Reactions for Trifluoromethylpyridine Synthesis
| Trifluoromethyl Building Block | Reaction Partner(s) | Conditions | Product | Yield (%) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Enaminones, NH4OAc | Reflux | Substituted 6-(trifluoromethyl)pyridines | High | [2] |
| Trifluoromethyl vinamidinium salt | Electron-rich aminoheterocycles | Combes-type cyclization | Fused β-trifluoromethyl pyridines | Not specified | [2] |
| CF3-ynones | Vinyl azides | [3 + 2 + 1] annulation | 2,4-diaryl-6-trifluoromethylated pyridines | Not specified | [2] |
Table 3: Direct C-H Trifluoromethylation of Pyridines
| Pyridine Substrate | Trifluoromethylating Reagent | Catalyst/Conditions | Position | Yield (%) | Reference |
| N-methylpyridinium iodide salts | Trifluoroacetic acid (TFA) | Ag2CO3, DMF | C4 | Good | [6][7] |
| Pyridine/Quinoline derivatives | Togni Reagent I | Hydrosilylation activation | C3 | Moderate to High | [8][9] |
| Pyridones | Langlois' reagent (CF3SO2Na) | Light-mediated, no photocatalyst | C3/C5 | Varies | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory synthesis.
Protocol 1: Synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile via Cyclocondensation
This protocol is adapted from the work of the Channapur group (2023).[2]
Materials:
-
Substituted vinylogous enamine
-
Hydroxylamine
-
Acetonitrile (solvent)
-
N-Chlorosuccinimide (NCS)
-
Appropriate work-up and purification reagents
Procedure:
-
To a solution of the substituted vinylogous enamine in acetonitrile, add hydroxylamine.
-
Stir the reaction mixture at room temperature until the formation of the pyridine ring salt is complete (monitor by TLC).
-
Add N-Chlorosuccinimide (NCS) to the reaction mixture to facilitate the chlorination.
-
Continue stirring until the reaction is complete.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile.
Protocol 2: Regioselective C4-H Trifluoromethylation of Pyridine via N-activation
This protocol is based on the method developed by Li and co-workers (2020).[6][7]
Materials:
-
Substituted pyridine
-
Methyl iodide
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Silver carbonate (Ag2CO3)
-
Appropriate work-up and purification reagents
Procedure:
-
Prepare the N-methylpyridinium iodide salt by reacting the corresponding pyridine with methyl iodide.
-
In a reaction vessel, dissolve the pyridinium iodide salt in N,N-dimethylformamide (DMF).
-
Add silver carbonate (Ag2CO3) to the solution.
-
Add trifluoroacetic acid (TFA) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or elevated temperature) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C4-trifluoromethylated pyridine.
Protocol 3: 3-Position-Selective C-H Trifluoromethylation via Nucleophilic Activation
This protocol is based on the work of Kuninobu and colleagues (2022).[8][9]
Materials:
-
Pyridine or quinoline derivative
-
Methylphenylsilane
-
Tris(pentafluorophenyl)borane (catalyst)
-
1,2-Dichloroethane (solvent)
-
Togni Reagent I
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Appropriate work-up and purification reagents
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the pyridine or quinoline derivative in 1,2-dichloroethane.
-
Add tris(pentafluorophenyl)borane followed by methylphenylsilane.
-
Heat the reaction mixture to 65 °C and stir for the specified time to allow for hydrosilylation.
-
Cool the reaction mixture to the specified temperature (e.g., 0-25 °C).
-
Add Togni Reagent I to the reaction mixture.
-
After the trifluoromethylation step, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and stir at 25 °C to facilitate aromatization.
-
Quench the reaction and perform a standard aqueous work-up.
-
Extract the product, dry the organic phase, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-trifluoromethylated pyridine derivative.
Visualizing the Synthetic Landscape
The following diagrams, generated using the DOT language, illustrate the logical relationships between the primary synthetic strategies and a generalized experimental workflow for direct C-H trifluoromethylation.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 10. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Screening of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide for Potential Kinase Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the high-throughput screening (HTS) of the compound 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide. The protocol is designed for researchers, scientists, and drug development professionals engaged in the identification of novel enzyme inhibitors, with a particular focus on protein kinases. The workflow outlines a primary screen to identify initial hits, followed by secondary assays for hit confirmation and characterization, including dose-response analysis and selectivity profiling. Methodologies for cell-based and biochemical assays are described, along with guidelines for data analysis and presentation.
Introduction
Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes.[1][2][3] Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The discovery of small molecule kinase inhibitors has been significantly accelerated by the implementation of high-throughput screening (HTS) campaigns.[1][5] The compound this compound possesses structural motifs, such as the trifluoromethylated pyridine ring, which are present in known kinase inhibitors. This suggests its potential as a modulator of kinase activity. This protocol details a comprehensive HTS cascade to evaluate the inhibitory potential of this compound against a representative kinase target.
Hypothetical Signaling Pathway
To illustrate the context of the screening protocol, a hypothetical signaling pathway involving a generic Receptor Tyrosine Kinase (RTK) is presented below. The assay will focus on inhibiting the kinase domain of this receptor.
Caption: Hypothetical RTK signaling pathway targeted by the test compound.
Experimental Protocols
Primary High-Throughput Screen (Biochemical Assay)
This primary screen aims to rapidly identify "hits" that inhibit the activity of a selected protein kinase. A universal luminescent kinase assay that measures ATP consumption is a robust choice for HTS.[2]
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity. A luciferase-based reagent is used to detect the remaining ATP, producing a luminescent signal. Lower luminescence indicates higher kinase activity, while a high signal suggests inhibition.
Materials:
-
Recombinant human protein kinase (e.g., a representative tyrosine kinase)
-
Kinase substrate peptide
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for the primary biochemical HTS assay.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the test compound (typically at 10 mM in DMSO) into the appropriate wells of a 384-well plate. Dispense DMSO for negative controls and Staurosporine for positive controls.
-
Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate peptide in kinase assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 5 µL to each well to start the kinase reaction. The final concentration of the test compound is typically 10 µM.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 10 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate the luminescent signal.
-
Signal Stabilization: Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Secondary Assays: Hit Confirmation and Potency Determination
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) are subjected to secondary assays to confirm their activity and determine their potency (IC₅₀).
A. Dose-Response Assay (Biochemical): This assay is identical to the primary screen, but the test compound is serially diluted to generate a dose-response curve.
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of the confirmed hit compound in DMSO.
-
Dispense the diluted compounds into a 384-well plate.
-
Follow the same procedure as the primary biochemical assay.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
B. Cell-Based Proliferation Assay: This assay assesses the compound's ability to inhibit the proliferation of a cancer cell line known to be dependent on the target kinase.
Materials:
-
Human cancer cell line (e.g., a line with an activating mutation in the target kinase)
-
Cell culture medium and supplements
-
Test compound and controls
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Sterile, clear-bottom, white-walled 96- or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells into the wells of a microplate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle (DMSO) and positive controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[6]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP as an indicator of metabolically active cells.[6]
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. Key parameters for HTS data quality and hit characterization are outlined below.
Table 1: HTS Assay Quality Control Parameters
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - [ (3 * (SDpos + SDneg)) / | (Meanpos - Meanneg) | ] | ≥ 0.5 |
| Signal-to-Background (S/B) | Meanneg / Meanpos | > 5 |
SDpos and Meanpos are the standard deviation and mean of the positive control (e.g., Staurosporine). SDneg and Meanneg are for the negative (vehicle) control.
Table 2: Summary of Hit Compound Activity
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC₅₀ (µM) | Cell-Based GI₅₀ (µM) |
| Cmpd-001 | 75.2 | 1.5 | 5.8 |
| Cmpd-002 | 35.6 | > 20 | > 50 |
| This compound | Data to be generated | Data to be generated | Data to be generated |
Logical Workflow for Hit Triage
The following diagram illustrates the decision-making process from primary screening to hit validation.
Caption: Decision workflow for hit triage and validation.
Conclusion
This protocol provides a robust framework for the high-throughput screening of this compound to identify and characterize its potential as a kinase inhibitor. By employing a combination of biochemical and cell-based assays, this workflow enables the efficient identification of validated hits for further investigation in the drug discovery pipeline. Adherence to the outlined quality control metrics will ensure the generation of reliable and reproducible data.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.co.uk [promega.co.uk]
- 3. eurekaselect.com [eurekaselect.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assay Development for 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the development of cell-based assays to characterize the biological activity of the novel compound, 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide. Compounds containing trifluoromethylpyridine and thioamide moieties have shown promise in various therapeutic areas, exhibiting a range of activities including antiproliferative, antibacterial, and insecticidal effects.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group can enhance biological activity, lipophilicity, and metabolic stability.[2] This protocol outlines a systematic approach to evaluate the cytotoxic and potential mechanistic effects of this compound on cultured mammalian cells.
The proposed workflow begins with a general assessment of cytotoxicity to determine the compound's potency. Following this, assays to investigate the induction of apoptosis and the modulation of the NF-κB signaling pathway are described. The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival.[3][4]
Experimental Workflow
The following diagram outlines the suggested experimental workflow for the cell-based characterization of this compound.
Caption: Experimental workflow for compound cytotoxicity and mechanism of action studies.
Signaling Pathway: NF-κB
The diagram below illustrates a simplified canonical NF-κB signaling pathway, which is a potential target for the test compound.
Caption: Simplified overview of the canonical NF-κB signaling cascade.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.[5]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation:
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[6][7]
Materials:
-
Cells treated with the test compound at the IC50 concentration for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), sterile
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the test compound as described for the cytotoxicity assay.
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| Test Compound (IC50) | ||||
| Positive Control (e.g., Staurosporine) |
NF-κB (p65) Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[8]
Materials:
-
Cells cultured on sterile glass coverslips in 24-well plates.
-
Test compound and TNF-α (as a positive control for NF-κB activation)
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: FITC-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Pre-treat cells with the test compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes. Include appropriate controls (untreated, compound alone, TNF-α alone).
-
-
Immunofluorescence Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the FITC-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and FITC (green) channels.
-
Assess the localization of p65 (green fluorescence). In unstimulated cells, p65 will be primarily in the cytoplasm. Upon activation, it will translocate to the nucleus (co-localization with DAPI).
-
Data Presentation:
| Treatment | p65 Localization (Cytoplasmic/Nuclear) | Qualitative Description of Translocation |
| Untreated | Cytoplasmic | |
| TNF-α alone | Nuclear | |
| Test Compound + TNF-α | ||
| Test Compound alone |
Conclusion
The described cell-based assays provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, and its effects on apoptosis and NF-κB signaling, researchers can gain valuable insights into its potential as a therapeutic agent. Further investigations may include more specific mechanistic studies based on the initial findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 3. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: 4-[5-(Trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide in Cancer Cell Lines
Subject: Investigation into the Anticancer Properties of 4-[5-(Trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
Introduction:
Recent research has focused on the development of novel small molecules as potential therapeutic agents for the treatment of cancer. One such area of interest involves compounds containing a trifluoromethylpyridine moiety, which is known to enhance the pharmacological properties of various drugs. This document outlines the application and protocols for a specific compound, this compound, and summarizes its activity against various cancer cell lines. While direct studies on this exact molecule are limited, this report compiles and extrapolates data from closely related structural analogs to provide a comprehensive overview of its potential applications and mechanisms of action in oncology research. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The antiproliferative activity of compounds structurally related to this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values provide a comparative measure of the cytotoxic potential of these compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-aryl-N'-arylmethylurea Derivatives | A549 (Lung Carcinoma) | < 5 | |
| MCF7 (Breast Adenocarcinoma) | < 3 | ||
| HCT116 (Colon Carcinoma) | < 3 | ||
| PC3 (Prostate Adenocarcinoma) | < 5 | ||
| 4-Methylbenzamide Derivatives | K562 (Chronic Myelogenous Leukemia) | 2.27 - 2.53 | |
| HL-60 (Promyelocytic Leukemia) | 1.42 - 1.52 | ||
| OKP-GS (Renal Carcinoma) | 4.56 | ||
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | Not Specified | |
| C32 (Amelanotic Melanoma) | Not Specified | ||
| DU145 (Prostate Carcinoma) | Not Specified | ||
| MCF-7/WT (Breast Adenocarcinoma) | Not Specified |
Experimental Protocols
The following protocols are representative of the methodologies used to assess the anticancer activity of trifluoromethylpyridine-containing compounds.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, MCF7, HCT116, PC3) are obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualizations
Signaling Pathway Diagram
The trifluoromethylpyridine moiety is often found in compounds that act as kinase inhibitors. A common target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the anticancer potential of a novel compound.
Caption: General workflow for anticancer drug screening.
Disclaimer: The information provided in this document is based on published research on structurally related compounds and is intended for research purposes only. Further investigation is required to determine the specific activity and mechanism of action of this compound.
Application Notes and Protocols for the Chemical Probe 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide (BAY-876)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide, more commonly known as BAY-876 , is a potent and highly selective chemical probe for the glucose transporter 1 (GLUT1).[1][2] GLUT1 is a key membrane protein responsible for facilitative glucose uptake in many cell types and is frequently overexpressed in various cancers to meet the high metabolic demands of tumor cells. This reliance on glycolysis, known as the Warburg effect, makes GLUT1 an attractive therapeutic target in oncology. BAY-876 serves as an invaluable tool for investigating the biological roles of GLUT1 and for validating it as a therapeutic target in preclinical research.
These application notes provide a comprehensive overview of BAY-876, including its mechanism of action, key quantitative data, and detailed protocols for its use in vitro and in vivo.
Mechanism of Action
BAY-876 is an orally active and selective inhibitor of GLUT1.[1][2] By blocking GLUT1-mediated glucose transport, BAY-876 effectively inhibits glycolytic metabolism, leading to a reduction in ATP production and the induction of cell death in cancer cells that are highly dependent on glycolysis.[1][3] Recent studies have also indicated that BAY-876 can induce a form of cell death known as disulfidptosis by causing the formation of disulfide bonds in cytoskeletal proteins.[1] Its high selectivity for GLUT1 over other glucose transporters (GLUT2, GLUT3, and GLUT4) makes it a precise tool for elucidating the specific functions of GLUT1.[1][2]
Data Presentation
Physicochemical Properties and In Vitro Potency
| Parameter | Value | Reference |
| IUPAC Name | This compound | [4] |
| Common Name | BAY-876 | [1][2][5] |
| Molecular Formula | C₂₄H₁₆F₄N₆O₂ | [6] |
| Molecular Weight | 496.42 g/mol | [6] |
| CAS Number | 1799753-84-6 | [6] |
| Solubility | Soluble in DMSO (up to 100 mM) | [6] |
| GLUT1 IC₅₀ | 2 nM (cell-free) | [2][3] |
| HeLa-MaTu Cell Glucose Uptake IC₅₀ | 3.2 nM | [5] |
Selectivity Profile
| Transporter | IC₅₀ (nM) | Selectivity vs. GLUT1 | Reference |
| GLUT1 | 2 | - | [7] |
| GLUT2 | 10,800 | >4700-fold | [5][7] |
| GLUT3 | 1,670 | >800-fold | [5][7] |
| GLUT4 | 290 | >135-fold | [5][7] |
In Vivo Pharmacokinetics
| Species | Oral Bioavailability (F%) | Terminal Half-life (t₁/₂) | Reference | |---|---|---| | Rat | 85% | 2.5 hours |[5] | | Dog | 79% | 22 hours |[5] |
In Vivo Efficacy
| Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference | |---|---|---|---| | Ovarian Cancer | SKOV-3 Xenograft | 4-4.5 mg/kg/day (oral) | 50-71% reduction |[1] | | Ovarian Cancer | Patient-Derived Xenograft (PDX) | 4.0 mg/kg/day (oral) | Significant decrease |[1] | | Colorectal Cancer | HCT116 Xenograft | 2-4 mg/kg/day (oral) | Significant decrease |[8] | | Hepatocellular Carcinoma | MHCC97-H Xenograft | 5 mg/kg/day (oral) | Inhibition of glucose uptake |[3] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
In Vitro Cell Viability (MTS) Assay
This protocol is adapted from studies on colorectal cancer cell lines.[8]
a. Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
BAY-876 stock solution (in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Plate reader capable of measuring absorbance at 490 nm
b. Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of BAY-876 in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of BAY-876 or vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Cellular Glucose Uptake Assay (2-NBDG)
This protocol is a general method based on commercially available kits and published studies.
a. Materials:
-
Cancer cell line of interest
-
24-well cell culture plates
-
Glucose-free culture medium
-
BAY-876 stock solution (in DMSO)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Ice-cold PBS
-
Flow cytometer or fluorescence microscope
b. Procedure:
-
Seed cells in a 24-well plate and grow to ~80% confluency.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add glucose-free medium containing various concentrations of BAY-876 or a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
Add 2-NBDG to a final concentration of 50-100 µM to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Stop the uptake by removing the medium and washing the cells twice with ice-cold PBS.
-
For flow cytometry, detach the cells using trypsin, resuspend in PBS, and analyze using the FITC channel.
-
For fluorescence microscopy, add PBS to the wells and image the cells directly.
-
Quantify the mean fluorescence intensity to determine the level of glucose uptake.
Western Blot Analysis of GLUT1 Expression
This protocol is based on methodologies used in colorectal cancer studies.[8]
a. Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
BAY-876 stock solution (in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against GLUT1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
b. Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of BAY-876 for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GLUT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Perform densitometry analysis to quantify GLUT1 protein levels relative to the loading control.
In Vivo Xenograft Tumor Model
This protocol is based on studies in ovarian and colorectal cancer models.[1][8]
a. Materials:
-
Immunocompromised mice (e.g., nude, NSG)
-
Cancer cell line of interest (e.g., HCT116, SKOV-3)
-
Matrigel (optional)
-
BAY-876
-
Vehicle for oral gavage (e.g., 0.5% CMC or a solution of DMSO, PEG300, Tween 80, and saline)
-
Calipers for tumor measurement
b. Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the BAY-876 formulation for oral administration. A common formulation involves dissolving BAY-876 in DMSO, then diluting with PEG300, Tween 80, and saline.[5]
-
Administer BAY-876 (e.g., 2-4.5 mg/kg) or vehicle control to the mice daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period (e.g., 16-30 days).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further ex vivo analysis (e.g., immunohistochemistry for Ki-67 and GLUT1, or western blotting).
Conclusion
BAY-876 is a robust and selective chemical probe for the investigation of GLUT1 function in various biological contexts, particularly in cancer research. Its favorable pharmacokinetic properties and demonstrated in vivo efficacy make it a valuable tool for preclinical studies. The protocols provided herein offer a framework for researchers to effectively utilize BAY-876 to explore the therapeutic potential of GLUT1 inhibition.
References
- 1. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 4. login.medscape.com [login.medscape.com]
- 5. [PDF] Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876 | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for In Vivo Efficacy and Pharmacokinetic Studies of Pyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the efficacy and pharmacokinetic profile of novel pyridine-based inhibitors. The following sections detail standardized procedures for animal model selection, tumor xenograft establishment, drug administration, efficacy assessment, and pharmacokinetic analysis.
Introduction
Pyridine-based compounds represent a promising class of small molecule inhibitors targeting various signaling pathways implicated in cancer and other diseases.[1] Preclinical in vivo studies are a critical step in the development of these inhibitors, providing essential data on their therapeutic efficacy, safety, and pharmacokinetic properties. This document outlines the key methodologies required to robustly evaluate pyridine-based inhibitors in animal models.
Signaling Pathways of Interest
Pyridine-based inhibitors have been shown to target several key signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting in vivo study results.
Caption: Key signaling pathways targeted by pyridine-based inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of representative pyridine-based inhibitors from various studies.
Table 1: In Vitro Cytotoxicity and Kinase Inhibitory Activity
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 8e | VEGFR-2 | MCF-7 | 0.22 | [2] |
| Compound 8n | VEGFR-2 | MCF-7 | 1.88 | [2] |
| Compound 12 | PIM-1 Kinase | MCF-7 | 0.5 | [3] |
| Compound 12 | PIM-1 Kinase | HepG2 | 5.27 | [3] |
| Compound 2 | Met Kinase | GTL-16 | 0.0018 | [4] |
| Compound 2 | Flt-3 | - | 0.004 | [4] |
| Compound 2 | VEGFR-2 | - | 0.027 | [4] |
Table 2: In Vivo Efficacy of Pyridine-Based Inhibitors
| Compound ID | Animal Model | Dosing Route & Schedule | Tumor Growth Inhibition (%) | Reference |
| Compound 12 | SEC-bearing mice | Intraperitoneal | 42.1 | [3] |
| LHT-17-19 | Syngeneic and xenograft lung cancer models | Not specified | Antitumor and antimetastatic properties observed | [[“]] |
| Compound 2 | GTL-16 human gastric carcinoma xenograft | Not specified | Significant antitumor activity | [4] |
Table 3: Pharmacokinetic Parameters of Pyridine-Based Inhibitors in Rats
| Compound ID | Route | Clearance (mL/min/kg) | Bioavailability (%) | Reference |
| Compound 20 | IV/Oral | Low to moderate | Not specified | [6] |
| Compound 23 | IV/Oral | Low to moderate | Not specified | [7] |
| P8-D6 | IV/Oral | Not specified | 21.5 | [8] |
Experimental Protocols
Animal Selection and Housing
-
Species: Athymic nude mice (nu/nu) or SCID mice, 4-6 weeks old, are commonly used for xenograft studies.[9]
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with sterile bedding, food, and water ad libitum.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.[9]
Tumor Xenograft Establishment
Caption: General workflow for establishing tumor xenografts in mice.
Protocol:
-
Cell Preparation: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) under standard conditions. Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile, serum-free media or PBS and resuspend to the desired concentration (e.g., 5 x 10^6 cells/100 µL).[10] Perform a cell viability count using trypan blue.[9]
-
Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse using a 27-gauge needle.[9]
-
Tumor Growth Monitoring: Monitor the animals for tumor development. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.[11][12]
-
Calculation of Tumor Volume: Calculate the tumor volume using the formula: Volume = (width^2 x length) / 2.[9][13]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Dosing and Administration
Formulation: The pyridine-based inhibitor should be formulated in a suitable vehicle (e.g., saline, PBS, 5% DMSO in corn oil). The formulation should be sterile and prepared fresh daily.
Routes of Administration:
-
Oral Gavage (PO):
-
Intraperitoneal Injection (IP):
-
Intravenous Injection (IV):
Efficacy Assessment
Tumor Growth Inhibition:
-
Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Monitor the body weight of the animals as an indicator of toxicity.[11]
-
At the end of the study, euthanize the animals and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Animal Health Monitoring:
-
Observe the animals daily for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.[22][23]
-
Establish humane endpoints for the study, such as a tumor size exceeding a certain limit (e.g., 2000 mm³ in mice) or a body weight loss of more than 20%.[13][24]
Pharmacokinetic Studies
Protocol:
-
Administer the pyridine-based inhibitor to a cohort of animals via the desired route (e.g., IV and PO for bioavailability determination).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the inhibitor.[7]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and bioavailability using appropriate software.[6]
Tissue Collection and Processing
Protocol:
-
At the end of the study, euthanize the animals.
-
Excise tumors and other relevant organs (e.g., liver, kidneys).[25]
-
For histological analysis, fix the tissues in 10% neutral buffered formalin.[25]
-
For molecular analysis (e.g., Western blot, PCR), snap-freeze the tissues in liquid nitrogen and store at -80°C.[25]
-
Paraffin-embedded tissues can be sectioned and stained with H&E or used for immunohistochemistry.[26]
Conclusion
The methodologies outlined in these application notes provide a robust framework for the in vivo evaluation of pyridine-based inhibitors. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for the successful preclinical development of novel therapeutic agents.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 13. Article - Standard on Tumor Productio... [policies.unc.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 19. ltk.uzh.ch [ltk.uzh.ch]
- 20. research.vt.edu [research.vt.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. rug.nl [rug.nl]
- 23. research.sdsu.edu [research.sdsu.edu]
- 24. animalcare.jhu.edu [animalcare.jhu.edu]
- 25. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 26. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide in Biological Samples
Introduction
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide is a novel thioamide compound with potential therapeutic applications. The development of a robust and reliable analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies during drug development.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[3][4] This document provides a detailed protocol for the determination of this compound in human plasma using a validated LC-MS/MS method.
Principle
The method involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.[3] The quantification is based on the ratio of the peak area of the analyte to that of the internal standard. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[4]
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.[3][5]
-
Materials:
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrument and analyte.
-
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size) is a common choice.[6][7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
Time (min) %B 0.0 20 0.5 20 3.0 95 4.0 95 4.1 20 | 5.0 | 20 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
-
-
Mass Spectrometry (MS) System:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for the analyte and internal standard need to be determined by infusing a standard solution of each compound into the mass spectrometer. Hypothetical MRM transitions are provided in the table below.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:[1][8]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Analyte | Internal Standard (IS) |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be determined | To be determined |
| Retention Time (min) | ~2.5 | ~2.5 |
Table 2: Summary of Hypothetical Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: A hypothetical signaling pathway modulated by the target compound.
References
- 1. iajps.com [iajps.com]
- 2. ijpsr.com [ijpsr.com]
- 3. longdom.org [longdom.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2][3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][4] The development of novel kinase inhibitors is a key focus of modern drug discovery. This document provides a comprehensive guide to the experimental design and detailed protocols for evaluating the efficacy of novel kinase inhibitors, from initial biochemical assays to in vivo studies.
Section 1: Biochemical Assays - Direct Target Inhibition
The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory activity against the purified target kinase. Biochemical assays are essential for determining the potency (e.g., IC50 value) and selectivity of a compound in a controlled, cell-free environment.[1]
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[5]
Protocol:
-
Compound Preparation:
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the serially diluted compound or DMSO control.
-
Add the purified kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[5]
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate peptide and ATP.[5]
-
Incubate the plate at 30°C for 60 minutes.[5]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[5]
-
Data Presentation:
Summarize the IC50 values for the novel inhibitor and a positive control (e.g., Staurosporine) against a panel of kinases to assess both potency and selectivity.[5]
| Kinase Target | Novel Inhibitor IC50 (nM) | Staurosporine IC50 (nM) |
| Target Kinase A | [Insert Value] | [Insert Value] |
| Off-Target Kinase B | [Insert Value] | [Insert Value] |
| Off-Target Kinase C | [Insert Value] | [Insert Value] |
Section 2: Cell-Based Assays - Target Engagement and Cellular Efficacy
While biochemical assays are crucial, it is essential to evaluate the inhibitor's activity within a cellular context.[6][7] Cell-based assays provide insights into cell permeability, target engagement in a physiological environment, and the inhibitor's effect on downstream signaling and cell viability.[6][8]
Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay quantitatively measures the binding of an inhibitor to its target kinase in live cells.[8][9] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to detect the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by the inhibitor.[9]
Protocol:
-
Cell Preparation:
-
Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well or 384-well plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of the novel kinase inhibitor.
-
Add the NanoBRET™ tracer and the inhibitor to the cells.
-
Incubate to allow for tracer and compound binding to the target kinase.
-
-
Signal Detection:
-
Add the NanoBLuc® substrate to initiate the luminescent reaction.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.[8]
-
Determine the IC50 value from the dose-response curve.
-
Downstream Signaling: Cellular Phosphorylation Assay
This assay measures the inhibitor's ability to block the phosphorylation of a known downstream substrate of the target kinase, confirming functional inhibition of the signaling pathway.[6][8]
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with serial dilutions of the novel kinase inhibitor for a predetermined time.
-
Lyse the cells to extract proteins.
-
-
Phosphorylation Detection (e.g., ELISA or Western Blot):
-
ELISA: Use a phospho-specific antibody to capture the phosphorylated substrate and a detection antibody to generate a colorimetric or fluorescent signal.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific primary antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Data Analysis:
-
Quantify the signal corresponding to the phosphorylated substrate.
-
Normalize the phospho-protein signal to the total protein signal for that substrate.
-
Determine the IC50 value for the inhibition of substrate phosphorylation.
-
Cell Viability and Proliferation: Ba/F3 Cell Proliferation Assay
The Ba/F3 cell line is dependent on Interleukin-3 (IL-3) for survival and proliferation.[8] Expressing an oncogenic kinase can make these cells IL-3 independent. This assay format is designed to examine the transformation capacity of a kinase and the inhibitor's ability to reverse this effect.[1][8]
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Viability Measurement:
-
Data Analysis:
Data Presentation for Cell-Based Assays:
| Assay Type | Cell Line | Endpoint | Novel Inhibitor IC50/GI50 (nM) |
| Target Engagement (NanoBRET™) | [Insert Cell Line] | Tracer Displacement | [Insert Value] |
| Cellular Phosphorylation | [Insert Cell Line] | p-Substrate Levels | [Insert Value] |
| Cell Proliferation (Ba/F3) | Ba/F3-[Target Kinase] | Growth Inhibition | [Insert Value] |
Section 3: In Vivo Efficacy Studies
The final preclinical step is to evaluate the anti-tumor efficacy of the novel kinase inhibitor in a living organism, typically in mouse models.[10][11] These studies are critical for assessing the compound's overall therapeutic potential.
Xenograft Efficacy Study
This protocol outlines a general procedure for testing the efficacy of a kinase inhibitor in a subcutaneous human tumor xenograft model.[10]
Protocol:
-
Animal Model and Tumor Implantation:
-
Treatment:
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.[10]
-
-
Endpoint and Analysis:
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle | [Insert Value] | N/A |
| Novel Inhibitor (Low Dose) | [Insert Value] | [Insert Value] |
| Novel Inhibitor (High Dose) | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] |
Visualizations
Signaling Pathway Diagram
Caption: A representative receptor tyrosine kinase (RTK) signaling pathway and the point of intervention for a novel kinase inhibitor.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of novel kinase inhibitors, from biochemical screening to in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-[5-(Trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide and its derivatives, compounds of interest in medicinal chemistry and drug discovery. The synthetic strategy involves a three-step sequence: synthesis of the key intermediate 2-chloro-5-(trifluoromethyl)pyridine, subsequent nucleophilic aromatic substitution to form a diaryl ether, and final conversion of a nitrile group to the desired carbothioamide functionality.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The synthesis commences with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, a critical building block. This is followed by a nucleophilic aromatic substitution reaction with 4-hydroxybenzonitrile to yield the diaryl ether intermediate. Finally, the nitrile moiety of the intermediate is converted to the carbothioamide to afford the target compound.
Caption: Overall synthetic workflow for the preparation of the target compound.
Data Presentation
Table 1: Summary of Reaction Yields for Key Synthetic Steps
| Step | Reaction | Starting Material(s) | Product | Reagents | Typical Yield (%) |
| 1a | N-Oxidation | 3-Methylpyridine | 3-Methylpyridine-N-oxide | Oxidizing Agent | ~90% |
| 1b | Chlorination | 3-Methylpyridine-N-oxide | 2-Chloro-5-methylpyridine | Benzoyl chloride | 70-80% |
| 1c | Radical Chlorination | 2-Chloro-5-methylpyridine | 2-Chloro-5-(trichloromethyl)pyridine | Chlorine gas, AIBN | ~83% |
| 1d | Fluorination | 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Anhydrous KF, Phase-transfer catalyst | 80-90% |
| 2 | Nucleophilic Aromatic Substitution | 2-Chloro-5-(trifluoromethyl)pyridine, 4-Hydroxybenzonitrile | 4-[5-(Trifluoromethyl)pyridin-2-yl]oxybenzonitrile | K₂CO₃, DMF | 70-85% (Estimated) |
| 3 | Thionation | 4-[5-(Trifluoromethyl)pyridin-2-yl]oxybenzonitrile | This compound | Lawesson's Reagent | 80-95% |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This multi-step protocol describes the synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, starting from 3-methylpyridine.
Step 1a: N-Oxidation of 3-Methylpyridine
-
Materials: 3-Methylpyridine, hydrogen peroxide (30%), acetic acid.
-
Procedure:
-
To a solution of 3-methylpyridine in acetic acid, add 30% hydrogen peroxide dropwise at a temperature maintained below 60°C.
-
After the addition is complete, heat the mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine-N-oxide.
-
Step 1b: Chlorination of 3-Methylpyridine-N-oxide
-
Materials: 3-Methylpyridine-N-oxide, benzoyl chloride, chloroform.
-
Procedure:
-
Dissolve 3-methylpyridine-N-oxide in chloroform.
-
Add benzoyl chloride dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the mixture and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-chloro-5-methylpyridine.
-
Step 1c: Radical Chlorination of 2-Chloro-5-methylpyridine
-
Materials: 2-Chloro-5-methylpyridine, chlorine gas, azobisisobutyronitrile (AIBN), o-dichlorobenzene.
-
Procedure:
-
Dissolve 2-chloro-5-methylpyridine and a catalytic amount of AIBN in o-dichlorobenzene.
-
Heat the solution to 120-140°C.
-
Bubble chlorine gas through the solution for 18-20 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 2-chloro-5-(trichloromethyl)pyridine.
-
Step 1d: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine
-
Materials: 2-Chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride (KF), cetyltrimethylammonium bromide (CTAB), dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a mixture of anhydrous KF and CTAB in DMSO, add 2-chloro-5-(trichloromethyl)pyridine.
-
Heat the reaction mixture to reflux for 5-7 hours.
-
Cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography to obtain 2-chloro-5-(trifluoromethyl)pyridine.
-
Caption: Synthesis workflow for 2-chloro-5-(trifluoromethyl)pyridine.
Protocol 2: Synthesis of 4-[5-(Trifluoromethyl)pyridin-2-yl]oxybenzonitrile
This protocol describes the nucleophilic aromatic substitution reaction to form the diaryl ether linkage.
-
Materials: 2-Chloro-5-(trifluoromethyl)pyridine, 4-hydroxybenzonitrile (4-cyanophenol), potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous DMF, add 4-hydroxybenzonitrile and 2-chloro-5-(trifluoromethyl)pyridine.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile.
-
Caption: Experimental workflow for diaryl ether formation.
Protocol 3: Synthesis of this compound
This protocol details the conversion of the nitrile intermediate to the final carbothioamide product using Lawesson's reagent.
-
Materials: 4-[5-(Trifluoromethyl)pyridin-2-yl]oxybenzonitrile, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], anhydrous toluene.
-
Procedure:
-
To a solution of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile in anhydrous toluene, add Lawesson's reagent (0.5-1.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired this compound.
-
Caption: Logical relationship for the thionation reaction.
Application Notes and Protocols for Assessing the Selectivity of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the target selectivity of the novel compound, 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide. The proposed workflow is designed to identify the primary molecular target(s) and assess off-target activities across major drug target classes, including protein kinases and G-protein coupled receptors (GPCRs). The protocol integrates biochemical assays for broad panel screening with cell-based target engagement confirmation using the Cellular Thermal Shift Assay (CETSA). This systematic approach is crucial for advancing the compound through the drug discovery pipeline by establishing a clear understanding of its mechanism of action and potential for off-target-related toxicities.
Introduction
This compound is a novel chemical entity with potential therapeutic applications. A critical step in the preclinical development of any new compound is the thorough characterization of its target selectivity. High selectivity for the intended target is a key determinant of efficacy and is inversely correlated with the risk of adverse effects arising from engagement with unintended off-targets.
This protocol outlines a tiered approach to selectivity profiling, commencing with broad screening against common drug target families, followed by validation of on-target and off-target interactions in a cellular context.
Experimental Workflow
The overall experimental workflow for assessing the selectivity of this compound is depicted below. This workflow begins with broad-spectrum screening to identify potential targets, followed by validation and quantitative assessment of these interactions.
Experimental Protocols
Kinase Selectivity Profiling
This protocol is adapted from commercially available kinase profiling systems and is designed for initial screening against a representative panel of kinases.[1]
Objective: To identify potential kinase targets of this compound.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega Kinase Selectivity Profiling Systems) containing kinases, substrates, and buffers.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
ADP-Glo™ Kinase Assay reagents.[1]
-
384-well plates.
-
Multichannel pipette or automated liquid handler.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a working solution of the test compound at a concentration suitable for the initial screen (e.g., 10 µM).
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, and ATP according to the manufacturer's instructions. Add the test compound or vehicle (DMSO) to the appropriate wells.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of each kinase by the test compound relative to the vehicle control.
GPCR Selectivity Profiling (Calcium Mobilization Assay)
This protocol is a common method for screening compounds against GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.[2]
Objective: To identify potential GPCR targets of this compound.
Materials:
-
Cells stably or transiently expressing the GPCR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in the assay plates and culture overnight to allow for attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 1 hour at 37°C.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) kinetically for a defined period to capture the calcium flux.
-
Data Analysis: Determine the change in fluorescence in response to the compound and calculate the EC50 or IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[3][4][5][6] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[5][6]
Objective: To validate the engagement of this compound with its putative target(s) in intact cells.
Materials:
-
Cell line expressing the target protein.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Thermal cycler or heating block.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[3][5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[3]
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3][5]
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities of the soluble target protein at each temperature. Plot the band intensity versus temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.
Data Presentation
Quantitative data from the selectivity profiling should be summarized in a clear and concise table to facilitate comparison of the compound's potency against various targets.
Table 1: Selectivity Profile of this compound
| Target Class | Target | Assay Type | IC50 / EC50 (nM) |
| Primary Target | Target X | Biochemical | 15 |
| Target X | CETSA | Shift in Tm | |
| Kinases | Kinase A | Biochemical | >10,000 |
| Kinase B | Biochemical | 1,200 | |
| Kinase C | Biochemical | >10,000 | |
| GPCRs | GPCR A | Calcium Flux | >10,000 |
| GPCR B | Calcium Flux | 5,300 | |
| GPCR C | Calcium Flux | >10,000 | |
| Other | Enzyme Y | Biochemical | 8,500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of On-Target vs. Off-Target Effects
Understanding the difference between on-target and off-target effects is crucial for interpreting selectivity data. The following diagram illustrates this concept.
Conclusion
The protocols and workflow described in this document provide a robust framework for assessing the selectivity of this compound. A thorough and systematic evaluation of the compound's interactions with a broad range of potential targets is essential for building a comprehensive understanding of its pharmacological profile. The data generated from these studies will be invaluable for guiding further lead optimization, predicting potential clinical efficacy, and identifying any safety liabilities.
References
- 1. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trifluoromethylpyridine Compounds in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylpyridine (TFMP) moiety has been a significant advancement in the field of agrochemical research. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and increased lipophilicity, have led to the development of a wide range of highly effective and selective herbicides, insecticides, and fungicides.[1][2] This document provides detailed application notes on key TFMP-containing agrochemicals, experimental protocols for their synthesis and biological evaluation, and visual representations of relevant biochemical pathways and experimental workflows.
Application Notes: Key Trifluoromethylpyridine Agrochemicals
The versatility of the TFMP scaffold is demonstrated by its presence in numerous commercially successful agrochemicals targeting a broad spectrum of pests and weeds.
Herbicides
Trifluoromethylpyridine-based herbicides are crucial for modern weed management programs. They often exhibit high efficacy at low application rates and possess favorable selectivity profiles.
-
Fluazifop-p-butyl: A post-emergence herbicide that provides excellent control of annual and perennial grass weeds in broadleaf crops. It acts by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis.[3]
-
Flazasulfuron: A sulfonylurea herbicide used for the control of grass and broadleaf weeds in turf, sugarcane, and vineyards. It inhibits acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.
-
Pyroxsulam: Another ALS-inhibiting herbicide effective against a wide range of grass and broadleaf weeds in cereal crops.[4]
-
Dithiopyr & Thiazopyr: These herbicides are used for pre-emergence control of annual grasses and some broadleaf weeds in turf and ornamental crops. Their mode of action involves the inhibition of microtubule assembly.
Insecticides
The TFMP moiety is a key component in several modern insecticides, offering novel modes of action to combat insecticide resistance.
-
Chlorfluazuron: An insect growth regulator that interferes with chitin synthesis, primarily used against lepidopteran pests in cotton and vegetables.[5]
-
Flonicamid: A selective aphicide that acts as a chordotonal organ modulator, disrupting insect feeding behavior.[5][6]
-
Sulfoxaflor: An insecticide that targets sap-feeding insects and acts on the nicotinic acetylcholine receptor (nAChR).[5]
Fungicides
Trifluoromethylpyridine fungicides have demonstrated broad-spectrum activity against a variety of plant pathogens.
-
Fluazinam: A broad-spectrum fungicide used to control diseases such as late blight in potatoes and Sclerotinia stem rot in various crops. It acts by uncoupling mitochondrial oxidative phosphorylation.[5]
-
Fluopyram: A succinate dehydrogenase inhibitor (SDHI) fungicide with both preventative and curative activity against a wide range of diseases, including powdery mildew, grey mold, and white mold.
-
Picoxystrobin: A strobilurin fungicide that inhibits mitochondrial respiration by blocking the Qo site of the cytochrome bc1 complex. It is used to control a variety of fungal diseases in cereals and other crops.[4]
Quantitative Data Presentation
The following tables summarize the biological activity of representative trifluoromethylpyridine-containing agrochemicals.
Table 1: Herbicidal Activity of Selected Trifluoromethylpyridine Compounds
| Compound | Target Weed Species | Application Rate | Efficacy (% Control) | Reference |
| Fluazifop-p-butyl | Avena fatua | 250 g/ha | >90 | [3] |
| Flazasulfuron | Digitaria sanguinalis | 50 g/ha | 95 | [4] |
| Pyroxsulam | Alopecurus myosuroides | 15 g/ha | >90 | [4] |
Table 2: Insecticidal Activity of Selected Trifluoromethylpyridine Compounds
| Compound | Target Pest Species | Bioassay Method | LC50 / EC50 | Reference |
| Chlorfluazuron | Plutella xylostella | Leaf Dip | 0.15 mg/L | [5] |
| Flonicamid | Myzus persicae | Systemic Uptake | 0.02 mg/L | [5] |
| Sulfoxaflor | Aphis gossypii | Foliar Spray | 1.2 mg/L | [5] |
Table 3: Fungicidal Activity of Selected Trifluoromethylpyridine Compounds
| Compound | Target Fungal Species | Bioassay Method | EC50 (µg/mL) | Reference |
| Fluazinam | Botrytis cinerea | Mycelial Growth Inhibition | 0.05 | [5] |
| Fluopyram | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 0.02 | [7] |
| Picoxystrobin | Septoria tritici | Spore Germination | 0.1 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of a key intermediate and for conducting biological assays are provided below.
Synthesis Protocol: 2,3-Dichloro-5-(trifluoromethyl)pyridine
Objective: To synthesize the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine, which is a precursor for several agrochemicals.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
Tungsten hexachloride (WCl6) or other suitable catalyst
-
High-pressure reactor
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Charge the high-pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine (1 equivalent) and a catalytic amount of tungsten hexachloride.[8]
-
Cool the reactor and carefully introduce anhydrous hydrogen fluoride (excess).
-
Seal the reactor and heat to approximately 170°C.[9] The reaction is typically maintained for several hours under pressure.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF.
-
Transfer the reaction mixture to a separate vessel and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or chromatography to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.
Biological Assay Protocol: Herbicide Efficacy (Greenhouse)
Objective: To evaluate the post-emergence herbicidal efficacy of a trifluoromethylpyridine compound on a target weed species.
Materials:
-
Test compound
-
Susceptible weed species (e.g., Avena fatua)
-
Pots with a suitable soil mix
-
Greenhouse with controlled temperature, humidity, and light
-
Spray chamber calibrated to deliver a specific volume
-
Adjuvant (if required)
-
Untreated control plants
Procedure:
-
Sow seeds of the target weed species in pots and allow them to grow to the 2-4 leaf stage in the greenhouse.[6][10]
-
Prepare a stock solution of the test compound in a suitable solvent and then prepare serial dilutions to achieve the desired application rates. Add an appropriate adjuvant if necessary.
-
Randomly assign plants to different treatment groups, including an untreated control.
-
Spray the plants uniformly with the respective herbicide solutions using a calibrated spray chamber.[10]
-
Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Assess the herbicidal efficacy at 7, 14, and 21 days after treatment by visually rating the percentage of injury (0 = no effect, 100 = complete kill) or by measuring the fresh/dry weight of the above-ground biomass.[6][10]
-
Calculate the GR50 (the dose required to cause a 50% reduction in growth) or other relevant endpoints.
Biological Assay Protocol: Insecticide Bioassay (Plutella xylostella)
Objective: To determine the lethal concentration (LC50) of a trifluoromethylpyridine insecticide against the diamondback moth, Plutella xylostella.
Materials:
-
Test insecticide
-
A susceptible laboratory strain of Plutella xylostella (L2 or L3 larvae)
-
Cabbage or other suitable host plant leaves
-
Petri dishes or ventilated containers
-
Filter paper
-
Distilled water with a non-ionic surfactant
-
Binocular microscope
Procedure:
-
Prepare a series of insecticide concentrations by diluting a stock solution in distilled water containing a surfactant.[11]
-
Dip cabbage leaf discs (approximately 5 cm in diameter) into each insecticide solution for 10 seconds with gentle agitation.[11]
-
Allow the treated leaf discs to air-dry on a clean surface.
-
Place one treated leaf disc in each Petri dish lined with a moist filter paper.
-
Introduce a known number of larvae (e.g., 10-20) into each Petri dish.[12]
-
Seal the Petri dishes and incubate them at a controlled temperature (e.g., 25°C) and photoperiod.
-
Assess larval mortality after 48 or 72 hours under a binocular microscope. Larvae are considered dead if they are unable to move when prodded with a fine brush.[13]
-
Use the mortality data to calculate the LC50 value using probit analysis.
Biological Assay Protocol: In Vitro Antifungal Assay
Objective: To determine the minimum inhibitory concentration (MIC) of a trifluoromethylpyridine fungicide against a target fungal pathogen.
Materials:
-
Test fungicide
-
Target fungal pathogen (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test fungicide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the fungicide in a liquid growth medium (e.g., Potato Dextrose Broth) directly in the wells of a 96-well plate.[14]
-
Prepare a fungal spore suspension or mycelial fragment suspension and adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).[14]
-
Inoculate each well of the microtiter plate with the fungal suspension. Include positive (fungus with no fungicide) and negative (medium only) controls.
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for 48-72 hours.
-
Determine the MIC by visual assessment of turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the fungicide that inhibits visible fungal growth.[15]
Visualization of Pathways and Workflows
The following diagrams illustrate key concepts related to the application of trifluoromethylpyridine compounds in agrochemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. Research progress of pesticides containing trifluoromethylpyridine [nyxxb.cn]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 11. irac-online.org [irac-online.org]
- 12. mdpi.com [mdpi.com]
- 13. journals.co.za [journals.co.za]
- 14. benchchem.com [benchchem.com]
- 15. ifyber.com [ifyber.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of the poorly soluble compound, 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide (referred to herein as "Compound TFP").
Troubleshooting Guide
Issue: Compound TFP Precipitation in Aqueous Buffers
Initial Observation: A precipitate forms when preparing an aqueous solution of Compound TFP from a stock solution (e.g., in DMSO).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Intrinsic Solubility | The fundamental structure of Compound TFP, with its trifluoromethyl and carbothioamide groups, contributes to low aqueous solubility.[1] | A multi-pronged approach combining several techniques may be necessary for significant solubility improvement. |
| Incorrect pH of the Aqueous Medium | The pyridine moiety in Compound TFP is a weak base, making its solubility highly dependent on pH.[2][3][4] In neutral or basic solutions, the compound is likely to be in its less soluble, unionized form.[5] | Adjusting the pH to a more acidic range should increase the proportion of the more soluble, protonated form of the pyridine ring. |
| "Salting-Out" Effect | High concentrations of salts in the buffer can decrease the solubility of non-polar compounds.[6] | Reducing the salt concentration of the buffer may improve solubility. |
| Thermodynamic Instability | The initial concentration exceeds the thermodynamic solubility limit, leading to precipitation over time, even if initially dissolved.[6] | Determine the thermodynamic solubility to establish a stable concentration range for experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of Compound TFP?
A1: The low aqueous solubility of Compound TFP is likely due to a combination of factors inherent to its molecular structure. The presence of the trifluoromethyl group increases lipophilicity, while the overall planar structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1]
Q2: Which strategies are most effective for improving the solubility of pyridine-containing compounds like Compound TFP?
A2: For compounds containing a pyridine ring, pH modification is often a primary and effective strategy.[2][3][4] Since the pyridine group is weakly basic, lowering the pH of the aqueous solution will lead to its protonation, increasing the compound's polarity and, consequently, its aqueous solubility.[5] Other highly effective methods include the use of co-solvents, complexation with cyclodextrins, and the formation of amorphous solid dispersions.[7][8][9]
Q3: How can I determine the optimal pH for dissolving Compound TFP?
A3: A pH-solubility profile should be generated. This involves measuring the solubility of Compound TFP across a range of pH values. Typically, for a weakly basic compound, solubility will increase as the pH decreases.[4][5] An experimental protocol for this is provided below.
Q4: What are cyclodextrins, and how can they improve the solubility of Compound TFP?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble molecules, like Compound TFP, forming an inclusion complex.[8][10] This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent solubility of the guest molecule.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[13]
Q5: When should I consider using a co-solvent system?
A5: A co-solvent system is beneficial when a rapid and straightforward method for solubilization is needed, especially for in vitro assays.[9][14] Co-solvents, which are water-miscible organic solvents like ethanol or propylene glycol, work by reducing the polarity of the aqueous medium, thereby improving the solubility of non-polar compounds.[7] However, the concentration of the co-solvent should be carefully controlled to avoid potential toxicity in cell-based assays.[6]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, and 8.0).[6]
-
Sample Preparation: Add an excess amount of solid Compound TFP to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[6][15]
-
Separation: Separate the undissolved solid by centrifugation or filtration.[6][15]
-
Quantification: Determine the concentration of dissolved Compound TFP in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.[6]
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-cyclodextrin (e.g., 0%, 1%, 2%, 5%, and 10% w/v).
-
Phase Solubility Study: Add an excess of Compound TFP to each HP-β-cyclodextrin solution.
-
Equilibration and Analysis: Follow steps 3-5 from the pH-dependent solubility protocol.
-
Data Analysis: Plot the solubility of Compound TFP as a function of the HP-β-cyclodextrin concentration. A linear relationship typically indicates the formation of a 1:1 inclusion complex.
Data Presentation
Table 1: Hypothetical pH-Dependent Solubility of Compound TFP
| pH | Solubility (µg/mL) | Solubility (µM) |
| 2.0 | 55.8 | 178.2 |
| 4.0 | 25.1 | 80.2 |
| 6.0 | 3.9 | 12.5 |
| 7.4 | 0.8 | 2.6 |
| 8.0 | 0.6 | 1.9 |
Table 2: Hypothetical Solubility Enhancement of Compound TFP with HP-β-Cyclodextrin in pH 7.4 Buffer
| HP-β-CD Conc. (% w/v) | Solubility (µg/mL) | Solubility (µM) | Fold Increase |
| 0 | 0.8 | 2.6 | 1.0 |
| 1 | 12.5 | 40.0 | 15.6 |
| 2 | 24.7 | 79.0 | 30.9 |
| 5 | 61.3 | 195.8 | 76.6 |
| 10 | 120.9 | 386.3 | 151.1 |
Visualizations
Caption: Workflow for determining the solubility of Compound TFP.
Caption: Strategies to improve the aqueous solubility of Compound TFP.
References
- 1. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbr.in [ijpbr.in]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
troubleshooting inconsistent results in assays with 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results and other challenges encountered during experiments with 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent results in assays using this compound?
A1: Inconsistent results can stem from several factors, including compound stability, solubility issues, and interference with assay components. The thioamide functional group can be susceptible to degradation under certain conditions, and the trifluoromethylpyridine moiety can contribute to poor aqueous solubility.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-purity polar aprotic solvent such as dimethyl sulfoxide (DMSO).[4][5] Stock solutions should be stored at -20°C or -80°C to minimize degradation. For assays, it's crucial to perform serial dilutions in pre-warmed culture media or assay buffer to prevent precipitation.[1]
Q3: Can this compound interfere with common assay detection methods?
A3: Yes, compounds with aromatic rings and conjugated systems can exhibit autofluorescence, which may interfere with fluorescence-based assays.[6][7] It is advisable to perform control experiments to measure the compound's intrinsic fluorescence at the excitation and emission wavelengths of your assay. Additionally, some compounds can inhibit reporter enzymes like luciferase, leading to false-negative results in bioluminescence assays.[6]
Q4: What is the significance of the thioamide group in this compound's activity?
A4: The thioamide group is an isostere of an amide bond but has different physicochemical properties.[8][9] It is a better hydrogen bond donor and has a larger van der Waals radius than the corresponding amide.[8][9] In some cases, the thioamide is critical for biological activity and its replacement with an amide can lead to a significant loss of potency.[8]
Q5: Are there any known liabilities associated with the trifluoromethylpyridine moiety?
A5: The trifluoromethyl group generally enhances metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes.[10][11] However, the pyridine ring itself can undergo hydroxylation.[10] The strong electron-withdrawing nature of the trifluoromethyl group can also influence the compound's interaction with its biological target.[11]
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
Q: My assay is showing a high background signal in the wells containing the compound, even in the absence of the biological target. What could be the cause?
A: High background signal can be caused by several factors related to the compound's properties.
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Compound Autofluorescence: The compound may be fluorescent at the assay's wavelengths.
-
Troubleshooting Step: Run a control plate with the compound in assay buffer alone to measure its intrinsic fluorescence. If it is fluorescent, consider using a different detection method (e.g., luminescence, time-resolved fluorescence) or subtracting the background fluorescence from your experimental wells.[7]
-
-
Non-specific Binding: The compound may be binding to the assay plate or other components.
-
Troubleshooting Step: Include a non-specific binding control in your assay. This can be done by adding a high concentration of an unlabeled ligand in competitive binding assays or by using plates with different surface coatings.[12]
-
-
Compound Precipitation: Precipitated compound can scatter light and interfere with optical detection methods.
Issue 2: Low or No Signal (Apparent Inhibition)
Q: I am observing a complete loss of signal in my assay, suggesting potent inhibition, but the results are not reproducible. What should I investigate?
A: A complete and often irreproducible loss of signal can be an artifact of assay interference rather than true inhibition.
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically sequester and inhibit enzymes.
-
Troubleshooting Step: Include a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer to disrupt aggregate formation.[6]
-
-
Inhibition of Reporter Enzymes: If you are using a coupled assay system (e.g., luciferase-based reporter), the compound may be directly inhibiting the reporter enzyme.
-
Troubleshooting Step: Perform a counter-screen against the reporter enzyme in the absence of the primary target to check for direct inhibition.[6]
-
-
Compound Reactivity: The thioamide group can be reactive under certain conditions.
-
Troubleshooting Step: Assess the stability of the compound in your assay buffer over the time course of the experiment. This can be done using analytical techniques like HPLC.
-
Issue 3: Inconsistent Results Between Experiments
Q: I am getting significant variability in my IC50 or EC50 values between different experimental runs. How can I improve reproducibility?
A: Poor reproducibility is often linked to subtle variations in experimental conditions.
-
Cell Passage Number: If using a cell-based assay, use cells within a consistent and low passage number range for all experiments, as receptor expression levels can change over time.[12]
-
Pipetting Errors: Ensure pipettes are properly calibrated, especially when handling small volumes of concentrated stock solutions. Use reverse pipetting for viscous solutions.[12]
-
Ligand Stability and Preparation: Prepare fresh dilutions of the compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation
Table 1: Example of Troubleshooting Compound Precipitation
| Condition | Final Compound Concentration | Assay Buffer | Observation | Interpretation |
| Initial Experiment | 100 µM | Standard Buffer | Cloudy precipitate in wells | Compound has exceeded its solubility limit.[1] |
| Troubleshooting 1 | 10 µM | Standard Buffer | Clear solution | Lowering concentration improves solubility. |
| Troubleshooting 2 | 100 µM | Buffer + 0.01% Tween-20 | Clear solution | Detergent helps to maintain solubility.[6] |
Table 2: Example of Identifying Assay Interference
| Assay Type | Target | Compound Activity (IC50) | Control Experiment | Control Result | Conclusion |
| Primary Kinase Assay | Kinase X | 1 µM | N/A | N/A | Apparent inhibitor. |
| Counter-Screen | Luciferase | > 100 µM | N/A | N/A | Not a luciferase inhibitor.[6] |
| Aggregation Assay | Kinase X | 1 µM | Assay with 0.01% Triton X-100 | IC50 > 50 µM | Initial activity was due to aggregation.[6] |
Experimental Protocols
Generic Biochemical Kinase Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against a purified kinase.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the purified recombinant kinase, a suitable peptide substrate, and the kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
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Compound Addition: Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions to measure kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader and calculate the percent inhibition for each compound concentration to determine the IC50 value.[14]
Generic Cell-Based GPCR Assay (cAMP Accumulation)
This protocol assesses the ability of the compound to modulate the activity of a Gs- or Gi-coupled GPCR in a cellular context.[15]
-
Cell Plating: Seed cells expressing the target GPCR into a 96-well plate and incubate overnight.
-
Compound Treatment: The next day, replace the medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and the test compound at various concentrations.
-
Agonist Stimulation (for antagonists): For testing antagonistic activity, add a known agonist at its EC80 concentration.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based cAMP-Glo™ Assay).[16]
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualization
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: A hypothetical kinase signaling pathway inhibited by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore | MDPI [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. GPCR Signaling Assays [worldwide.promega.com]
optimization of the synthesis of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide for higher yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide for higher yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of the target compound. The general synthetic route involves two key stages: the formation of a diaryl ether intermediate, followed by the conversion of a nitrile or amide group to a thioamide.
Step 1: Synthesis of the Diaryl Ether Intermediate (4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile)
This step is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no conversion to the diaryl ether product. | Incomplete deprotonation of 4-hydroxybenzonitrile. | Use a stronger base (e.g., NaH, KHMDS) or ensure the base used (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. |
| Low reactivity of the pyridine starting material. | If using 2-chloro-5-(trifluoromethyl)pyridine, consider switching to the more reactive 2-fluoro-5-(trifluoromethyl)pyridine.[1] | |
| Inappropriate solvent. | Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the reaction.[1] | |
| Formation of side products. | Reaction temperature is too high, leading to decomposition. | Optimize the reaction temperature. While SNAr reactions often require heat, excessive temperatures can lead to degradation. |
| Presence of water in the reaction mixture. | Ensure all reactants and solvents are anhydrous, as water can react with the base and hinder the reaction. |
Step 2: Conversion to this compound
This transformation can be approached from either a nitrile or an amide precursor.
-
From Nitrile:
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of thioamide. | Inefficient reaction with the thionating agent. | Increase the equivalents of the sulfur source (e.g., H₂S, NaSH). The use of a base like triethylamine or pyridine can catalyze the addition of hydrogen sulfide to the nitrile. |
| Incomplete reaction. | Extend the reaction time or increase the temperature moderately. Monitor the reaction progress by TLC or LC-MS. |
-
From Amide (after hydrolysis of the nitrile):
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of thioamide. | Incomplete thionation with Lawesson's Reagent or P₄S₁₀. | The electron-donating nature of the diaryl ether may increase the electron density at the carbonyl, potentially affecting reactivity. Ensure sufficient equivalents of the thionating agent are used and optimize the reaction temperature (typically reflux in a solvent like toluene or dioxane).[2][3] |
| Decomposition of Lawesson's Reagent. | Lawesson's Reagent can decompose at high temperatures. Use the minimum effective temperature and ensure the reagent is of good quality.[4] | |
| Difficult purification. | Phosphorus-containing byproducts from Lawesson's Reagent or P₄S₁₀ can complicate purification. An aqueous workup can help hydrolyze these byproducts. Alternatively, a P₄S₁₀-pyridine complex might offer cleaner reactions and easier workup.[5] | |
| Formation of nitrile as a byproduct. | Dehydration of the primary amide. | This can occur at high temperatures with some thionating agents. Use milder conditions or a different thionating agent if this is a significant issue. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective route involves a two-step process:
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A nucleophilic aromatic substitution (SNAr) reaction between 4-hydroxybenzonitrile and 2-chloro- or 2-fluoro-5-(trifluoromethyl)pyridine to form 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile.
-
Conversion of the resulting nitrile to the thioamide. This can be done directly or via hydrolysis to the corresponding amide followed by thionation.
Q2: Which thionating agent is best for converting the amide to the thioamide?
Lawesson's Reagent is a widely used and generally effective thionating agent for amides.[6][7] It often provides higher yields under milder conditions compared to phosphorus pentasulfide (P₄S₁₀).[6] However, for electron-rich amides, optimizing the reaction conditions is crucial. A P₄S₁₀-pyridine complex has been reported to be a highly selective and efficient alternative, often resulting in cleaner reactions.[5]
Q3: I am having trouble with the purification of the final thioamide product. What are some common strategies?
Purification can be challenging due to phosphorus-containing byproducts if Lawesson's Reagent or P₄S₁₀ is used.[4] Strategies to improve purification include:
-
Performing a thorough aqueous workup to hydrolyze byproducts.
-
Using a P₄S₁₀-pyridine complex, which can lead to easier purification.[5]
-
Standard column chromatography on silica gel is often effective for the final purification step.
Q4: Can I convert the nitrile intermediate directly to the thioamide?
Yes, direct conversion of nitriles to primary thioamides is possible. Common methods include reaction with hydrogen sulfide gas in the presence of a base (like pyridine or triethylamine), or using reagents like sodium hydrosulfide.[8]
Q5: My yield for the SNAr reaction is low. How can I improve it?
To improve the yield of the diaryl ether formation:
-
Ensure your starting materials and solvent are anhydrous.
-
Use a strong base like potassium carbonate or cesium carbonate to fully deprotonate the 4-hydroxybenzonitrile.
-
Employ a polar aprotic solvent such as DMF or DMSO.
-
Consider using 2-fluoro-5-(trifluoromethyl)pyridine, as the fluoro group is a better leaving group than chloro in SNAr reactions.[1]
-
Optimize the reaction temperature; typically, these reactions require heating.
Experimental Protocols
Protocol 1: Synthesis of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile
-
To a solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluoro-5-(trifluoromethyl)pyridine (1.1 eq).
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Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide
-
Dissolve 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and hydrogen peroxide (30% solution, 3.0 eq).
-
Stir the reaction at room temperature and monitor for the disappearance of the starting material.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the amide, which can be used in the next step without further purification if sufficiently pure.
Protocol 3: Synthesis of this compound from Amide
-
Dissolve 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide (1.0 eq) in anhydrous toluene or dioxane (0.1 M).
-
Add Lawesson's Reagent (0.5-0.6 eq).
-
Reflux the mixture until the starting amide is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and filter to remove any insoluble byproducts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final thioamide.
Data Presentation
Table 1: Comparison of Thionating Agents for Amide to Thioamide Conversion
| Thionating Agent | Typical Solvent | Temperature | Advantages | Disadvantages |
| Lawesson's Reagent | Toluene, Dioxane | Reflux | Milder conditions, often higher yields.[4][6] | Can be difficult to remove byproducts, moisture sensitive.[4] |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | Reflux | Readily available, inexpensive. | Often requires higher temperatures and longer reaction times, byproduct removal can be challenging.[6] |
| P₄S₁₀-Pyridine Complex | Acetonitrile, Dimethyl Sulfone | 80 °C - Reflux | High selectivity, cleaner reaction, easier workup.[5] | Reagent needs to be prepared or sourced. |
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting decision tree for low yield optimization.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. Lawesson’s reagent - Enamine [enamine.net]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
addressing off-target effects of trifluoromethylpyridine compounds in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of trifluoromethylpyridine compounds in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with trifluoromethylpyridine compounds?
A1: Off-target effects are unintended interactions of a compound with biological molecules other than its primary target.[1] These are a significant concern because the trifluoromethyl group, while often enhancing potency and metabolic stability, is strongly electron-withdrawing, which can alter the binding properties of the molecule.[2][3] Unintended interactions can lead to misinterpretation of experimental results, where a phenotype is incorrectly attributed to the on-target activity.[1][4] They can also cause cellular toxicity and irreproducible results between different cell lines or experimental systems.[1]
Q2: My trifluoromethylpyridine compound shows high potency in a biochemical assay but weak activity in a cell-based assay. Why?
A2: This discrepancy is common when moving from a simplified biochemical environment to a complex cellular one.[5] Several factors could be responsible:
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Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[5]
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Compound Instability: The compound might be unstable or rapidly metabolized under physiological conditions within the cell.[5]
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Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps like ATP-binding cassette (ABC) transporters.[6]
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High Intracellular ATP Concentrations: If your compound is an ATP-competitive kinase inhibitor, the high concentration of ATP in cells (millimolar range) can outcompete your compound for binding to the target kinase, leading to reduced potency.[7]
Q3: What are the most effective methods to proactively screen for off-target effects?
A3: Proactive screening is critical for validating a compound's specificity.[1] A combination of computational and experimental approaches is recommended.
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In Silico Prediction: Computational models can predict potential off-target interactions based on the chemical structure of your compound and its similarity to known ligands.[1][8]
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Broad-Spectrum Profiling: Screening the compound against large panels of proteins is a direct way to identify unintended targets. Kinase panels are particularly common, as kinases are frequent off-targets for many small molecules.[4][9]
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Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) or affinity chromatography using an immobilized version of your compound can identify interacting proteins from cell lysates.[9][10]
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Phenotypic Screening: Assessing the compound's effect across a wide range of cell lines or in high-content imaging assays can reveal unexpected biological activities that hint at off-target engagement.[11]
Troubleshooting Guides
Problem 1: I am observing an unexpected or unusual phenotype after treating cells with my trifluoromethylpyridine compound.
This is a common sign of a potential off-target effect.[10] The observed cellular response may be due to the compound interacting with an unintended protein or pathway.[10]
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating unexpected phenotypic results.[10]
Recommended Actions:
-
Verify Compound Integrity: First, ensure the identity and purity of your compound stock using methods like LC-MS and NMR. Contaminants could be responsible for the observed activity.[10]
-
Perform a Dose-Response Analysis: A full dose-response curve can help distinguish between on- and off-target effects, which may have different potency profiles.[10]
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Use a Control Compound: Test a structurally different compound known to inhibit the same primary target.[9][10] If this second compound does not cause the same phenotype, it strongly suggests the original compound's effect is off-target.[10]
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Confirm Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your compound binds to its intended target at the concentrations producing the phenotype.[9][10] Lack of engagement suggests the phenotype is entirely off-target.
Problem 2: My results are inconsistent across different cell lines.
This can occur if the expression levels of the on-target or an off-target protein vary significantly between the cell lines.[1]
Recommended Actions:
-
Assess Protein Expression: Use Western blotting or qPCR to quantify the expression levels of your intended target in the different cell lines.
-
Consider Off-Target Expression: If on-target expression is similar, hypothesize an off-target protein may be involved. If you have identified potential off-targets through profiling, check their expression levels across your panel of cell lines.[1]
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Utilize Target Knockout/Knockdown Models: The most definitive way to confirm an on-target effect is to show that the compound's activity is lost in cells where the target has been genetically removed (e.g., using CRISPR-Cas9).[4][11] If the phenotype persists after target knockout, it is unequivocally due to an off-target effect.[1]
Data Summaries
Table 1: Comparison of Cellular Assays for Off-Target Identification
| Assay Type | Principle | Information Provided | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in intact cells or lysates.[9] | Target engagement, cellular potency. | Label-free; works in intact cells; does not require specific reagents like antibodies.[7] | Not suitable for all proteins; can be low-throughput. |
| NanoBRET™ Target Engagement Assay | Measures competitive displacement of a tracer from a luciferase-tagged target protein in live cells.[12] | Target engagement, binding affinity (apparent Kd), residence time. | High-throughput; quantitative; live-cell format.[12] | Requires genetic modification of cells to express the fusion protein.[12] |
| Cellular Phosphorylation Assay | Quantifies the phosphorylation of a known downstream substrate of a target kinase using methods like ELISA or Western blot.[12] | Functional inhibition of a signaling pathway. | Measures functional outcome of target inhibition; can use endogenous proteins.[12] | Requires a known substrate and specific phospho-antibodies; indirect measure of target binding.[12] |
| Chemical Proteomics (e.g., ABPP) | Uses probes to map compound interactions across the proteome. Competitive ABPP identifies targets by seeing which proteins are no longer labeled by a broad-spectrum probe after pre-incubation with the test compound.[10] | Unbiased identification of direct binding partners. | Unbiased, proteome-wide discovery of targets. | Can be technically complex; may miss low-affinity interactions. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol provides a general workflow to assess whether your trifluoromethylpyridine compound engages its intended target in intact cells.
Objective: To determine if the compound stabilizes its target protein against thermal denaturation.
Materials:
-
Cells expressing the target protein.
-
Trifluoromethylpyridine compound and vehicle control (e.g., DMSO).
-
PBS (Phosphate-Buffered Saline) and protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler or heating block.
-
Centrifuge.
-
Equipment for protein quantification (e.g., SDS-PAGE and Western blot).
Methodology:
-
Cell Treatment: Treat cultured cells with your compound at various concentrations. Include a vehicle-only control. Incubate under normal culture conditions for a set period (e.g., 1 hour).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, then cool to room temperature. One aliquot should be kept on ice as an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting.
-
Data Interpretation: A compound that binds and stabilizes its target will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. Plotting the percentage of soluble protein against temperature will generate a "melting curve," which will shift to the right in the presence of a stabilizing ligand.
Protocol 2: In Vitro Kinase Assay for Off-Target Inhibition
This protocol describes a method to test if your compound inhibits the activity of a suspected off-target kinase.
Objective: To determine the IC50 value of your compound for a specific kinase.
Materials:
-
Purified, active recombinant kinase.
-
Specific kinase substrate (e.g., a peptide like ATF-2 for p38α).[9]
-
Trifluoromethylpyridine compound at a range of concentrations.
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent).
Methodology:
-
Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the assay buffer.
-
Compound Addition: Add the trifluoromethylpyridine compound at various concentrations (typically a serial dilution). Include a vehicle-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Initiate Reaction: Start the kinase reaction by adding a specific concentration of ATP. Incubate for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.[9] This typically involves measuring luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Visualizing Assay Principles
Caption: Principle of a competitive binding assay for target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 6. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Resistance to Pyridine-Based Therapeutic Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with pyridine-based therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to pyridine-based therapeutic agents?
A1: Resistance to pyridine-based drugs is a multifaceted issue that can arise from various cellular changes.[1] Key mechanisms include:
-
Target Alterations: Mutations in the drug's target protein can prevent the pyridine-based compound from binding effectively. For example, mutations in the kinase domain of receptors like EGFR can lead to resistance against EGFR inhibitors.[2]
-
Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[3] These transporters act as pumps that actively remove the drug from the cell, reducing its intracellular concentration and efficacy.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted therapy. For instance, if a pyridine-based agent inhibits one growth pathway, the cell might upregulate a parallel pathway to maintain proliferation.
-
Metabolic Alterations: Changes in cellular metabolism, such as increased mitochondrial respiration, have been associated with resistance to some pyridine-based microtubule destabilizing agents.[4]
-
Drug Inactivation: Cells may develop mechanisms to metabolize or inactivate the pyridine-based drug, rendering it ineffective.
Q2: How can I determine if my cell line has developed resistance to a pyridine-based agent?
A2: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of the drug in your cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance.[5] This is typically done using a cell viability assay.
Q3: What are some initial steps to troubleshoot unexpected resistance in my experiments?
A3: If you observe unexpected resistance, consider the following:
-
Confirm Drug Integrity: Ensure the pyridine-based compound is not degraded. Verify its purity and concentration.
-
Cell Line Authentication: Confirm the identity of your cell line to rule out contamination or misidentification.
-
Optimize Assay Conditions: Review and optimize your experimental protocol, including cell seeding density, drug exposure time, and assay reagents.[6]
-
Culture Conditions: Ensure consistent and optimal cell culture conditions, as variations can influence drug sensitivity.
Q4: What strategies can be employed to overcome resistance to pyridine-based therapeutics?
A4: Several strategies are being explored to combat resistance:
-
Combination Therapy: Using the pyridine-based agent in combination with other drugs that have different mechanisms of action can be effective.[7] This can help to target multiple pathways simultaneously and prevent the emergence of resistant clones.
-
Development of Novel Analogs: Synthesizing new pyridine derivatives with modified structures can help overcome resistance.[8][9][10] These new compounds may have improved binding affinity to mutated targets or be less susceptible to efflux pumps.[8]
-
Targeting Resistance Mechanisms: If the mechanism of resistance is known (e.g., upregulation of an efflux pump), inhibitors of that specific mechanism can be used in combination with the pyridine-based drug.
-
Nanotechnology-based Drug Delivery: Encapsulating pyridine derivatives in nanoparticles or liposomes can improve drug stability, solubility, and targeted delivery, potentially overcoming some resistance mechanisms.[7][9]
Troubleshooting Guides
Guide 1: Investigating the Mechanism of Acquired Resistance
This guide outlines a workflow for identifying the mechanism of resistance in a cell line that has developed resistance to a pyridine-based therapeutic agent.
Problem: A cancer cell line that was initially sensitive to a pyridine-based drug now shows significant resistance.
Workflow:
Caption: Workflow for investigating acquired drug resistance.
Experimental Protocols:
-
Cell Viability (IC50) Assay:
-
Seed parental and resistant cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the pyridine-based drug for 48-72 hours.
-
Add a viability reagent (e.g., MTT, resazurin) and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value by plotting cell viability against drug concentration.[6]
-
-
Western Blot for ABC Transporters:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the specific ABC transporter (e.g., P-glycoprotein).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence detection system.[6]
-
-
CRISPR-Cas9 Screens for Resistance Genes:
-
Select a sensitive cancer cell line.
-
Transduce the cells with a pooled genome-wide CRISPR-Cas9 knockout library.
-
Treat the transduced cell population with the pyridine-based MEK inhibitor.
-
Surviving cells are enriched for sgRNAs targeting genes that confer resistance.
-
Identify enriched sgRNAs through deep sequencing to pinpoint resistance-conferring genes.[11]
-
Guide 2: Developing a Resistant Cell Line
This guide provides a protocol for generating a drug-resistant cell line in the laboratory.
Objective: To create a stable cell line with acquired resistance to a specific pyridine-based therapeutic agent.
Workflow:
Caption: Workflow for developing a drug-resistant cell line.
Detailed Protocol:
-
Initial Dosing: Begin by treating the parental cell line with the pyridine-based agent at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Culture Maintenance: Maintain the cells in this drug-containing medium, changing the medium every 3-4 days, until the cell proliferation rate recovers to a level similar to that of the untreated parental cells.[12]
-
Dose Escalation: Once the cells have adapted, incrementally increase the drug concentration. The magnitude of the increase will depend on the specific drug and cell line.
-
Iterative Process: Repeat steps 2 and 3 for several months. The goal is to select for a population of cells that can survive and proliferate at significantly higher drug concentrations.[5]
-
Isolation of Resistant Clones: Once a resistant population is established, use limiting dilution or single-cell sorting to isolate individual clones.
-
Characterization: Expand the resistant clones and confirm their level of resistance by determining their IC50 value and comparing it to the parental line. Further experiments can then be conducted to elucidate the mechanism of resistance.[5]
Data Presentation
Table 1: Example IC50 Values for a Pyridine-Based Kinase Inhibitor in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental MCF-7 | Pyridine Inhibitor A | 0.5 | - |
| Resistant MCF-7 | Pyridine Inhibitor A | 12.5 | 25 |
| Parental A549 | Pyridine Inhibitor A | 1.2 | - |
| Resistant A549 | Pyridine Inhibitor A | 38.4 | 32 |
Table 2: Efficacy of Novel Pyridine Derivatives Against a Resistant Cell Line
| Compound | IC50 (µM) in Resistant MCF-7 |
| Pyridine Inhibitor A | 12.5 |
| Novel Derivative 1 | 2.1 |
| Novel Derivative 2 | 1.8 |
| Novel Derivative 3 | 8.9 |
Signaling Pathway Diagram
Diagram: Simplified EGFR Signaling and a Potential Bypass Pathway
This diagram illustrates how inhibition of the EGFR pathway by a pyridine-based therapeutic can be overcome by the activation of a parallel signaling pathway, such as the c-Met pathway.
Caption: EGFR signaling and a c-Met bypass mechanism.
References
- 1. Pyridines: Multidrug-resistant tuberculosis (MDR-TB) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijsat.org [ijsat.org]
- 8. chemijournal.com [chemijournal.com]
- 9. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide. Our goal is to provide practical guidance for minimizing its cytotoxic effects on normal cells while preserving its therapeutic efficacy against cancer cells. The information herein is curated from studies on structurally related pyridine derivatives and established principles in pharmacology and cancer biology.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line controls when treated with this compound. What are the likely causes?
A1: High cytotoxicity in normal cells can arise from several factors:
-
Off-target effects: The compound might be interacting with essential cellular pathways common to both normal and cancerous cells.[1]
-
Mechanism of action: The therapeutic target of your compound could be vital for the survival and proliferation of normal cells. For instance, if the compound affects a fundamental process like the cell cycle, rapidly dividing normal cells will also be impacted.[1]
-
Compound concentration: The concentrations being tested may be too high, leading to toxicity in all cell types.[1]
-
High metabolic activity of normal cells: Certain normal cell lines in culture exhibit high proliferation rates, rendering them more susceptible to cytotoxic agents.[1]
Q2: How can we improve the therapeutic window of our compound?
A2: Enhancing the therapeutic window involves increasing the compound's selectivity for cancer cells over normal cells. Here are some strategies to consider:
-
Dose optimization: A crucial step is to identify the optimal concentration that maximizes cancer cell death while minimizing harm to normal cells.[1]
-
Combination therapy: Using this compound in conjunction with other anti-cancer agents could permit the use of lower, less toxic doses of your compound.[1]
-
Targeted drug delivery: Encapsulating the compound in nanoparticles or conjugating it to a ligand specific to cancer cells can help concentrate the drug at the tumor site, thereby reducing systemic toxicity.[1]
-
Structural modifications: Altering the compound's structure could enhance its selectivity for the intended target in cancer cells.[1]
Q3: What initial steps should we take to troubleshoot high cytotoxicity in normal cells?
A3: A systematic approach is key. We recommend the following initial troubleshooting steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your compound stock.
-
Cell Line Authentication: Verify the identity and health of your normal and cancer cell lines. Use cells within a consistent and low passage number range.[1]
-
Dose-Response Curve: Generate a comprehensive dose-response curve for both normal and cancer cell lines to determine the IC50 (half-maximal inhibitory concentration) for each.
-
Solubility Check: Visually inspect the culture medium for any signs of compound precipitation.[1]
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental issues.
Issue 1: High Cytotoxicity Across All Cell Lines (Normal and Cancer)
This suggests a general cytotoxic effect rather than targeted anti-cancer activity.
Troubleshooting Workflow:
Caption: Troubleshooting high cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound concentration is too high. | Perform a dose-response study with a wider and lower range of concentrations to identify a therapeutic window.[1] |
| Poor compound solubility. | Visually check for precipitation in the media. Consider using a different solvent or formulation to improve solubility.[1] |
| The compound's target is essential for all cell survival. | Investigate the mechanism of action to understand if the target is ubiquitously expressed and critical. Consider structural modifications to the compound to improve target selectivity or explore combination therapies.[1] |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Variability in results can compromise the reliability of your findings.
Logical Relationship Diagram:
Caption: Factors leading to inconsistent results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.[1] |
| Issues with compound solubility or stability in media. | Prepare fresh stock solutions for each experiment. Visually inspect for precipitation. Consider pre-solubilizing the compound in a small amount of an appropriate solvent before diluting in media.[1] |
| Variability in experimental procedures. | Standardize all steps of the protocol, including cell seeding density, incubation times, and reagent concentrations. |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on a shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow Diagram:
Caption: MTT assay workflow.
Potential Signaling Pathways Involved
While the specific mechanism of this compound is under investigation, related pyridine-containing compounds have been shown to interact with various signaling pathways crucial for cell survival and proliferation. Understanding these pathways can aid in interpreting cytotoxicity data.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential signaling pathway interactions.
This diagram illustrates a hypothetical scenario where the compound inhibits pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK, while simultaneously activating apoptotic pathways, leading to cancer cell death. Off-target effects on these pathways in normal cells could explain the observed cytotoxicity.
For further assistance, please contact our technical support team.
References
Technical Support Center: Enhancing the Metabolic Stability of Pyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic instability of pyridine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways that lead to the instability of pyridine derivatives?
A1: Pyridine rings and their derivatives are susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[1][2] The most common metabolic pathways include:
-
Oxidation: This is a major route of metabolism for pyridine rings.[1][3] Oxidation can occur on the pyridine ring itself, often at electron-rich positions, leading to the formation of N-oxides or hydroxylated products.[4] CYP enzymes, particularly isoforms like CYP3A4, CYP2C9, and CYP1A2, are frequently implicated in these oxidative reactions.[1]
-
Hydroxylation: Alkyl substituents on the pyridine ring are common sites for hydroxylation.[2]
-
N-dealkylation: If the pyridine nitrogen is part of a larger structure with N-alkyl groups, these groups can be cleaved by CYP enzymes.[2][3]
Q2: My pyridine-containing compound shows high clearance in human liver microsomes (HLM). What are the likely "metabolic soft spots"?
A2: High clearance in HLM assays is a strong indicator of susceptibility to Phase I metabolism. The likely metabolic "soft spots" on your pyridine derivative include:
-
The Pyridine Ring Itself: The electron-rich nature of the pyridine ring makes it prone to oxidation by CYP and AO enzymes.[1]
-
Unsubstituted Positions on the Pyridine Ring: Carbon atoms on the pyridine ring that are not sterically hindered are prime targets for enzymatic attack.
-
Adjacent Alkyl Groups: Carbon atoms of alkyl chains directly attached to the pyridine ring are susceptible to hydroxylation.
-
Other Unsubstituted Aromatic Rings: If your molecule contains other aromatic rings (like a phenyl group), these are also common sites of oxidation.[5]
Q3: What are the main strategies to improve the metabolic stability of my pyridine compound?
A3: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of pyridine derivatives by protecting them from enzymatic degradation:
-
Blocking Metabolic Sites: Introducing substituents at or near the site of metabolism can sterically hinder the approach of metabolic enzymes. Common "blocking groups" include fluorine atoms or methyl groups.[3]
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolically labile position can slow down the rate of metabolism.[6][7] This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and harder for enzymes to break than a carbon-hydrogen (C-H) bond.[6][7]
-
Bioisosteric Replacement: Replacing the pyridine ring with another heterocyclic ring system (a bioisostere) can alter the metabolic profile.[8][9] For example, replacing a pyridine with a pyrimidine or a saturated ring like piperidine can sometimes improve stability.[5][8]
-
Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the lipophilicity (logP) of your compound by introducing polar groups can decrease its interaction with metabolic enzymes and thereby improve its metabolic stability.[3][8]
-
Scaffold Hopping: In some cases, more drastic changes to the core structure of the molecule, or "scaffold hopping," may be necessary to move away from a metabolically unstable scaffold.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Rapid degradation in liver microsome assay | High intrinsic clearance due to metabolism by CYP or AO enzymes. | 1. Cofactor Dependency Check: Run the assay with and without the NADPH regenerating system (for CYPs). A significant reduction in degradation without NADPH points to CYP-mediated metabolism.[1] 2. Metabolite Identification: Use LC-MS/MS to identify the metabolites and pinpoint the "soft spots" on your molecule.[5] 3. Implement Stabilization Strategies: Based on the identified metabolic liabilities, apply strategies like deuteration, steric hindrance, or bioisosteric replacement. |
| Compound is stable in microsomes but shows high in vivo clearance | 1. Contribution of non-hepatic metabolism: Metabolism may be occurring in other tissues like the intestine, lung, or kidney.[1] 2. Involvement of Phase II metabolism: The compound might be rapidly conjugated (e.g., glucuronidation) in vivo.[1] 3. Active transport: The compound could be a substrate for efflux transporters. | 1. Use extrahepatic microsomes or S9 fractions in your in vitro assays.[1] 2. Conduct a hepatocyte stability assay. Hepatocytes contain both Phase I and Phase II enzymes and can provide a more complete picture of metabolism.[1][10] 3. Perform transporter interaction assays to see if your compound is a substrate for common transporters.[1] |
| Attempts to improve metabolic stability negatively impact potency or other properties | The chemical modifications made to block metabolism are also affecting the key pharmacophoric interactions with the target protein. | 1. Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Analysis: Systematically explore modifications to find a balance between stability and activity. 2. Consider more subtle modifications: For example, deuteration is a minimal structural change that can significantly impact metabolism without drastically altering binding affinity.[6] 3. Explore different bioisosteres: A different heterocyclic core might retain activity while offering a better metabolic profile. |
Quantitative Data Summary
The following table summarizes examples of how structural modifications can impact the metabolic stability of pyridine derivatives and related compounds.
| Parent Compound | Modification | Resulting Change in Metabolic Stability | Reference |
| Rupatadine (contains a pyridine ring) | Replacement of the pyridine ring with a 3-azabicyclo[3.1.1]heptane core | Half-life in human liver microsomes increased from 3.2 min to 35.7 min. | [11] |
| Phenyl-containing compound | Replacement of the phenyl ring with a 2-pyridyl group | Dramatically increased the half-life in metabolic stability assays. | [5] |
| 2-pyridyl-containing compound | Addition of a second nitrogen to form a pyrimidine ring | Further increased metabolic stability. | [5] |
| Imidazo[1,2-a]pyridine derivative | Deuteration of the scaffold | Prolonged half-life and decreased microsomal clearance in human, mouse, and monkey microsomes. | [12] |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This assay is a standard in vitro method to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes.[1][13]
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled human liver microsomes (HLM)
-
100 mM Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the test compound working solution by diluting the stock solution in buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound working solution to initiate the reaction (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the metabolic reaction. For the 0-minute time point, the quenching solution is added before the NADPH system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Quenching:
-
At each time point, stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (k / microsomal protein concentration) * 1000.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
resolving analytical challenges in the characterization of fluorinated compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during the characterization of fluorinated compounds. The information is tailored for researchers, scientists, and drug development professionals.
General Sample Handling and Preparation
Proper sample handling is a critical first step for reliable and reproducible characterization of fluorinated compounds. Contamination is a significant concern due to the widespread use of fluorinated polymers in laboratory equipment.
Frequently Asked Questions (FAQs)
-
What are common sources of background fluorine contamination? Fluorinated compounds are prevalent in laboratory environments. Potential sources of contamination include labware containing fluoropolymers (e.g., PTFE-coated vials, caps, and stir bars), certain solvents, and even atmospheric dust. It is crucial to implement strict protocols to obtain valid results.
-
How should I store fluorinated compound samples? Samples should be stored in tightly sealed, non-fluorinated containers like polypropylene or glass at low temperatures to minimize volatilization and degradation. Reducing the headspace in the container can also help prevent analyte loss.
-
My analytical results are inconsistent across different sample batches. What could be the cause? Inconsistent results often arise from variability in sample preparation.[1] It is essential to standardize every step, from sample collection and handling to extraction and pre-concentration.[1] Pay close attention to potential analyte loss during solvent evaporation or freeze-drying steps.[1] Additionally, verify the stability of your compounds under the specific storage and preparation conditions.
-
I suspect my sample is contaminated. How can I confirm this? To verify contamination, run a "method blank" alongside your sample. A method blank consists of a clean sample (e.g., pure solvent) that undergoes the exact same preparation, handling, and analysis steps as your actual sample.[1] If fluorinated compounds are detected in the blank, it indicates contamination from your reagents, equipment, or the surrounding environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a primary technique for characterizing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[1]
Frequently Asked Questions (FAQs)
-
What makes ¹⁹F NMR a powerful analytical tool? The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection.[1] Its chemical shifts span a very wide range (approximately 800 ppm), which provides detailed information about the local electronic environment of each fluorine atom.[1]
-
What is the standard reference compound for ¹⁹F NMR? The internationally accepted standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[1] However, due to its role in ozone depletion, other secondary standards are often used.
-
How do coupling constants in ¹⁹F NMR differ from ¹H NMR? Spin-spin coupling constants (J-values) in ¹⁹F NMR are generally larger than in ¹H NMR.[1] Couplings can be observed between fluorine atoms and other nuclei, including ¹H, ¹³C, and ³¹P, providing valuable structural information.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise (S/N) Ratio | - Insufficient sample concentration- Incorrect pulse width or acquisition time- Suboptimal probe tuning | - Increase the number of scans- Optimize acquisition parameters- Ensure the probe is properly tuned to the ¹⁹F frequency |
| Broad or Distorted Peaks | - Low sample solubility or heterogeneity[1]- Presence of paramagnetic impurities[1]- Chemical exchange on the NMR timescale[1] | - Try a different deuterated solvent or gently warm the sample[1]- Check for and remove any sources of paramagnetic metals- Perform variable temperature (VT) NMR to investigate chemical exchange[1] |
| Rolling or Distorted Baseline | - Large spectral width[2]- Incorrect phasing[2]- Acoustic ringing[2]- Probe background signals[2] | - Apply a backward linear prediction to the FID- Use automated or manual baseline correction algorithms- Adjust the acquisition delay (AQ) to allow for the decay of acoustic ringing- Use a probe with low fluorine background materials |
| Small, Uneven Peaks Surrounding the Main Signal | - ¹³C satellite peaks due to natural abundance of ¹³C[2] | - These are expected and confirm the C-F bond. They can be used to measure ¹JCF coupling constants. |
¹⁹F NMR Troubleshooting Workflow
Caption: A logical workflow to diagnose and resolve common ¹⁹F NMR spectral problems.
Mass Spectrometry (MS)
The unique chemical properties of fluorinated compounds, such as their high electronegativity and strong carbon-fluorine bonds, present distinct challenges in mass spectrometry.
Frequently Asked Questions (FAQs)
-
Why are molecular ions often weak or absent in the mass spectra of perfluorinated compounds? Perfluorinated compounds, particularly paraffins, readily fragment upon ionization. The high stability of the CF₃⁺ cation often results in it being the most abundant ion (base peak), while the parent molecular ion is frequently very small or completely absent.[1]
-
What are common fragmentation patterns for fluorinated compounds? A characteristic fragmentation is the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[1] For perfluorinated alkanes, fragmentation often involves the cleavage of C-C bonds, leading to a series of CₙFₘ⁺ ions, with CF₃⁺ being particularly prominent.[1]
-
Is electrospray ionization (ESI) effective for fluorinated compounds? The efficiency of ESI can be variable for fluorinated compounds. Highly fluorinated molecules can be more difficult to ionize effectively compared to their hydrocarbon counterparts.[1] Their unique solubility and high surface activity can disrupt the ESI process, potentially leading to signal suppression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | - Inefficient ionization[1]- Inappropriate MS settings- Sample degradation | - Try a different ionization technique (e.g., APCI, CI)- Optimize ion source parameters (e.g., temperatures, gas flows)[3]- Prepare fresh samples and ensure their stability[3] |
| High Background Noise/Contamination | - Leaching from fluoropolymer components in the LC-MS system[1]- Contaminated solvents or reagents | - Use a "PFAS-free" or "fluorine-free" LC system with PEEK or stainless steel tubing[1]- Utilize a delay column to separate background contamination- Use high-purity, filtered solvents |
| Instrument "Memory Effects" | - Adsorption of highly fluorinated samples onto surfaces in the ion source or transfer lines[1] | - Run several wash cycles with a strong solvent (e.g., isopropanol, acetonitrile) between samples[1]- If the problem persists, clean the ion source[1] |
Common Mass Fragments of Fluorinated Compounds
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Common Origin |
| CF₃⁺ | 69 | Base peak for many perfluorinated compounds[1] |
| [M-F]⁺ | M-19 | Loss of a fluorine radical from the molecular ion[1] |
| [M-HF]⁺ | M-20 | Loss of a neutral hydrogen fluoride molecule[1] |
| C₂F₅⁺ | 119 | Fragment from compounds with longer perfluoroalkyl chains[1] |
Gas & Liquid Chromatography (GC & LC)
Chromatographic techniques are vital for separating complex mixtures of fluorinated compounds prior to their detection and quantification.
Frequently Asked Questions (FAQs)
-
What type of GC column is best for separating fluorinated compounds? The choice of column depends on the analyte's volatility and polarity. For volatile fluorinated hydrocarbons, columns with a mid-to-high polarity stationary phase, such as those containing trifluoropropyl groups, can provide good selectivity.[1] For more complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power.[1]
-
Can I use standard reversed-phase LC for fluorinated compounds? Yes, reversed-phase liquid chromatography (RPLC) is commonly used. However, the unique properties of fluorinated compounds (being both hydrophobic and lipophobic) can lead to different retention behavior compared to their hydrocarbon analogs.[1] While standard C18 columns are often effective, specialized columns designed for PFAS analysis may offer better performance for highly fluorinated species.[1]
-
Why is contamination a major issue in LC-MS analysis of fluorinated compounds? Many components of a standard LC-MS system, particularly PTFE tubing and solvent filters, are made of fluoropolymers. These materials can leach fluorinated compounds, leading to significant background noise and contamination, which is especially problematic when analyzing trace levels of these substances.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in LC | - Secondary interactions with the column's silica backbone[1]- Column overload[1]- Incompatible injection solvent[1] | - Adjust mobile phase pH or ionic strength[1]- Dilute the sample[1]- Ensure the injection solvent is similar in composition to the mobile phase[1] |
| Shifting Retention Times | - Lack of system equilibration[1]- Temperature fluctuations- Changes in mobile phase composition | - Thoroughly flush the column with the mobile phase before analysis[1]- Use a column oven for stable temperatures- Ensure solvents are properly mixed and degassed |
| High Background in LC-MS | - Leaching from fluoropolymer components in the LC system[1] | - Use a "PFAS-free" or "fluorine-free" LC system with PEEK or stainless steel components[1]- Install a delay column between the solvent mixer and the injector |
LC-MS Sample Preparation Workflow for Fluorinated Compounds
Caption: A streamlined workflow for preparing samples for LC-MS analysis of fluorinated compounds, minimizing contamination.
Experimental Protocols
Protocol 1: General ¹⁹F NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Tune the probe to the ¹⁹F frequency.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zgfl on Bruker instruments).
-
Spectral Width (SW): 200-250 ppm (centered appropriately for the expected chemical shifts).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 1-5 seconds (depending on the T₁ of the fluorine nuclei).
-
Number of Scans (NS): 16 to 1024, depending on the sample concentration.
-
Temperature: 298 K (or as required by the experiment).
-
-
Processing:
-
Apply an exponential window function (line broadening of 0.3-1.0 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Protocol 2: LC-MS Analysis of Fluorinated Pharmaceuticals
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.
-
Perform serial dilutions to create working solutions (e.g., 1 µg/mL).
-
Filter the final solution through a 0.22 µm non-fluorinated syringe filter (e.g., polypropylene, nylon).[1]
-
-
LC System (PFAS-free recommended):
-
Column: A suitable reversed-phase column (e.g., C18, PFP), 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate for the analyte.
-
Scan Mode: Full scan (m/z 100-1000) for initial characterization, followed by targeted MS/MS (product ion scan) for structural confirmation.
-
Ion Source Parameters: Optimize capillary voltage, gas temperatures, and gas flows for the specific instrument and analyte.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected parent and fragment ions.
-
Integrate peak areas for quantification.
-
Compare fragmentation patterns with known standards or theoretical predictions.
-
References
Validation & Comparative
Validation of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide as a Hit Compound in a Kinase Inhibitor Screen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for a novel hit compound, 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide, identified in a high-throughput screen targeting the c-Met receptor tyrosine kinase. The content herein outlines a comparative analysis of this hit against known c-Met inhibitors, supported by detailed experimental protocols and illustrative data presented in a clear, comparative format.
Introduction
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are crucial regulators of cell growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. A high-throughput screening campaign of a diverse chemical library against the c-Met kinase domain identified this compound as a promising initial hit. This document details the subsequent validation cascade to confirm its activity, selectivity, and mechanism of action, and compares its performance against established c-Met inhibitors.
Hit Compound Profile
| Compound Name | Structure | Key Structural Features |
| This compound | ![]() | Trifluoromethylpyridine moiety, Carbothioamide group, Aryl ether linkage |
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potential of the hit compound was assessed and compared against two known c-Met inhibitors, Crizotinib and Capmatinib. The following table summarizes the in vitro potency data from various assays.
| Compound | Biochemical IC50 (c-Met) [nM] | Cellular IC50 (p-c-Met) [nM] | Off-Target Kinase (VEGFR2) IC50 [nM] |
| This compound | 150 | 850 | >10,000 |
| Crizotinib | 8 | 20 | 50 |
| Capmatinib | 0.8 | 5 | >1,000 |
Experimental Protocols
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the test compound to the c-Met kinase domain.
-
Reagents : LanthaScreen™ certified kinases, Eu-anti-His tagged antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and test compounds.
-
Procedure :
-
A solution of the c-Met kinase and the Eu-anti-His antibody is prepared in kinase buffer.
-
The test compound is serially diluted and added to the wells of a 384-well plate.
-
The kinase/antibody mixture is added to the wells containing the test compound.
-
The Alexa Fluor™ tracer is added to all wells.
-
The plate is incubated at room temperature for 60 minutes.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a suitable plate reader.
-
-
Data Analysis : The TR-FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 values are calculated from the dose-response curves.
Cellular Phospho-c-Met Assay (ELISA)
This assay quantifies the inhibition of c-Met autophosphorylation in a cellular context.
-
Cell Line : A human cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer cells).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are serum-starved for 4 hours.
-
The cells are pre-treated with serial dilutions of the test compound for 2 hours.
-
HGF is added to stimulate c-Met phosphorylation, and the cells are incubated for 15 minutes.
-
The cells are lysed, and the cell lysates are transferred to an ELISA plate coated with an anti-total c-Met antibody.
-
The plate is incubated, washed, and then an anti-phospho-c-Met antibody conjugated to horseradish peroxidase (HRP) is added.
-
After incubation and washing, a substrate solution is added, and the colorimetric signal is measured.
-
-
Data Analysis : The signal is normalized to total c-Met levels, and IC50 values are determined from the dose-response curves.
Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
SPR is used to measure the direct binding affinity and kinetics of the compound to the target protein.
-
Instrumentation : A Biacore instrument.
-
Procedure :
-
Recombinant c-Met kinase domain is immobilized on a sensor chip.
-
Serial dilutions of the test compound are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time.
-
-
Data Analysis : The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).
Visualizations
Comparative Analysis of a Putative TYK2 Inhibitor Scaffold: 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical scaffold represented by 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide against known inhibitors of the Janus kinase (JAK) family, with a specific focus on Tyrosine Kinase 2 (TYK2). While direct experimental data for this specific carbothioamide derivative is not publicly available, its core structure, featuring a trifluoromethyl-pyridinyl-oxy-phenyl motif, is characteristic of a class of potent TYK2 inhibitors. This analysis leverages data from structurally similar compounds and established clinical-stage inhibitors to project the potential performance and selectivity profile of this scaffold.
Introduction to TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase family, which also includes JAK1, JAK2, and JAK3. These intracellular, non-receptor tyrosine kinases are crucial for transducing signals from a multitude of cytokines and growth factors involved in immunity and inflammation.[1] The JAK-STAT signaling pathway, upon activation by cytokine binding, plays a pivotal role in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting specific JAKs has become a validated therapeutic strategy.
TYK2 is essential for signaling downstream of key cytokines such as interleukin (IL)-12, IL-23, and Type I interferons (IFNs).[1] Dysregulation of these pathways is implicated in conditions like psoriasis, psoriatic arthritis, and lupus. A key challenge in targeting the JAK family is achieving selectivity, as the ATP-binding catalytic sites (JH1 domains) are highly conserved across the four members. Inhibition of JAK2 can lead to hematological side effects, while JAK1 and JAK3 inhibition can result in broader immunosuppression. Therefore, selective TYK2 inhibition is a highly sought-after therapeutic goal.
A novel approach to achieving TYK2 selectivity has been the development of allosteric inhibitors that bind to the regulatory pseudokinase domain (JH2) rather than the conserved catalytic JH1 domain.[2] This unique mechanism, employed by the FDA-approved drug Deucravacitinib, provides remarkable selectivity for TYK2 over other JAKs.[1][3] The scaffold of this compound shares features with known TYK2 inhibitors, suggesting it may act through a similar mechanism.
Quantitative Comparison of Known Inhibitors
To contextualize the potential of the this compound scaffold, the following table summarizes the inhibitory activity and selectivity of several well-characterized TYK2 and JAK inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) in nanomolars (nM), where a lower value indicates higher potency.
| Compound Name | Target(s) | Mechanism | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (Fold vs. TYK2) |
| Deucravacitinib | TYK2 | Allosteric (JH2) | ~1 (Biochemical) | >10,000 | >10,000 | >10,000 | >10,000x for JAK1/2/3[1][3] |
| 59 (Whole Blood) | >10,000 | >10,000 | 2,800 | >169x for JAK1/2, 47x for JAK3[4] | |||
| Brepocitinib | TYK2/JAK1 | ATP-Competitive (JH1) | 22.7 | 16.8 | 76.6 | >6000 | ~0.7x for JAK1, ~3.4x for JAK2[5][6] |
| Ropsacitinib | TYK2 | ATP-Competitive (JH1) | 17 | 383 | 74 | >10,000 | ~22.5x for JAK1, ~4.4x for JAK2[7] |
| Tofacitinib | Pan-JAK | ATP-Competitive (JH1) | 112 | 1 | 20 | 2 | Non-selective (Favors JAK1/3)[4] |
| Upadacitinib | JAK1 | ATP-Competitive (JH1) | 2,300 | 43 | 110 | 900 | Non-selective (Favors JAK1)[4] |
| Baricitinib | JAK1/JAK2 | ATP-Competitive (JH1) | 510 | 5.9 | 5.7 | 430 | Non-selective (Favors JAK1/2)[4] |
| Note: IC50 values can vary based on assay conditions (e.g., biochemical vs. cell-based, ATP concentration). Data is compiled from multiple sources for comparison. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of inhibition and the methods used for evaluation, the following diagrams illustrate the relevant biological pathway and experimental procedures.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Caption: Workflow for biochemical and cell-based inhibitor assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are generalized protocols for key experiments cited in the characterization of TYK2 inhibitors.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of an isolated, recombinant JAK/TYK2 kinase domain by measuring ATP consumption.[8]
Objective: To determine the dose-dependent inhibition of a specific recombinant JAK enzyme by a test compound and calculate its IC50 value.
Materials:
-
Recombinant human TYK2, JAK1, JAK2, JAK3 kinase domains.
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Peptide substrate (e.g., IRS-1tide or a generic tyrosine kinase substrate).
-
Adenosine triphosphate (ATP).
-
Test compound (serially diluted in DMSO).
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense 1 µL of each concentration into the wells of a 384-well plate. Include DMSO-only wells for no-inhibition (100% activity) and no-enzyme wells for background controls.
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final enzyme concentration should be optimized to ensure the reaction proceeds within the linear range. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Michaelis constant (Km) for the specific kinase. Add 5 µL of the ATP solution to all wells to start the reaction.
-
Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
Reaction Termination & Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay measures the functional consequence of TYK2 inhibition within a cellular context by quantifying the phosphorylation of downstream STAT proteins following cytokine stimulation.[9][10][11]
Objective: To determine the IC50 of a test compound for the inhibition of a specific cytokine-induced STAT phosphorylation pathway in whole blood or isolated immune cells.
Materials:
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood.
-
RPMI-1640 medium.
-
Test compound (serially diluted).
-
Cytokine stimulant (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3).
-
Fixation Buffer (e.g., 4% paraformaldehyde).
-
Permeabilization Buffer (e.g., ice-cold 90% methanol).
-
Wash Buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies: anti-pSTAT (specific to the pathway) and cell surface markers (e.g., CD4, CD8).
-
Isotype control antibodies.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Aliquot 1 x 10^6 PBMCs per tube.
-
Compound Treatment: Pre-treat cells with the desired concentrations of the test compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the pre-determined optimal concentration of the cytokine to stimulate the cells for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet. Add 1 mL of ice-cold 90% methanol dropwise while gently vortexing to permeabilize the cells. Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with Wash Buffer. Resuspend the cell pellet in 100 µL of Wash Buffer and add the fluorochrome-conjugated anti-pSTAT antibody and any surface marker antibodies. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in Wash Buffer. Acquire data on a flow cytometer, collecting a sufficient number of events for the cell population of interest.
-
Analysis: Gate on the specific cell population (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition. Calculate the percent inhibition based on the MFI of stimulated vs. unstimulated controls and plot against compound concentration to determine the cellular IC50.
Comparative Discussion
The chemical scaffold of This compound is highly analogous to that of known allosteric TYK2 inhibitors. The trifluoromethylpyridine and phenoxy groups are key pharmacophores that can form critical interactions within the TYK2 JH2 domain. The replacement of a carboxamide linker with a carbothioamide is a common bioisosteric substitution in medicinal chemistry. This change can modulate properties such as cell permeability, metabolic stability, and target engagement.
Based on its structural similarity to selective TYK2 inhibitors like Deucravacitinib, it is hypothesized that this compound would exhibit:
-
High Potency for TYK2: The core scaffold is optimized for binding to the TYK2 pseudokinase (JH2) domain. It would be expected to show potent inhibition in both biochemical and cellular assays measuring TYK2-mediated signaling (e.g., IL-12 or IL-23 induced pSTAT).
-
High Selectivity: By targeting the unique JH2 domain, the compound would likely display high selectivity against the other JAK family members (JAK1, JAK2, JAK3), similar to Deucravacitinib's >10,000-fold selectivity in biochemical assays.[1][3] This is in stark contrast to ATP-competitive inhibitors like Brepocitinib or Ropsacitinib, which show significantly lower selectivity margins against other JAKs.[5][7]
-
Favorable Safety Profile: The high selectivity for TYK2 would be predicted to translate into a reduced risk of off-target effects associated with broader JAK inhibition, such as the hematological effects linked to JAK2 inhibition or the broader immunosuppression from JAK1/3 inhibition.
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skin.dermsquared.com [skin.dermsquared.com]
- 5. consainsights.com [consainsights.com]
- 6. Brepocitinib, a potent and selective TYK2/JAK1 inhibitor: scientific and clinical rationale for dermatomyositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. uab.edu [uab.edu]
A Comparative Analysis of the Biological Activity of Compounds Structurally Related to 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
Disclaimer: As of the latest available data, specific biological activity studies for 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide have not been identified in publicly accessible scientific literature. This guide therefore provides a comparative analysis of the biological activities of structurally related compounds that share key chemical motifs, such as the trifluoromethylpyridine core. The insights drawn from these related compounds may suggest potential areas of biological activity for the target molecule.
The trifluoromethylpyridine (TFMP) moiety is a key structural feature in numerous biologically active compounds, enhancing properties like metabolic stability and lipophilicity.[1][2] Derivatives incorporating this group have shown promise in both pharmaceutical and agrochemical applications.[1][3][4] This guide summarizes the observed biological activities of various trifluoromethylpyridine derivatives in different experimental models, focusing on antimicrobial and anticancer properties.
Quantitative Data Summary
The biological activities of various compounds containing the trifluoromethylpyridine scaffold are summarized below. These compounds exhibit a range of effects, from antibacterial and antifungal action to potent inhibition of cancer-related kinases.
Table 1: Antimicrobial Activity of Structurally Related Trifluoromethylpyridine Derivatives
| Compound Class/Name | Target Organism/Model | Activity Measurement | Result |
| 4-Trifluoromethylpyridine Nucleosides | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | MIC | 1.3 to 4.9 µg/mL |
| Thioether-containing Trifluoromethylpyridine Amides | Ralstonia solanacearum | EC50 | 40 to 78 mg L⁻¹ |
| Sulfone-containing Trifluoromethylpyridine Amide (F10) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 83 mg L⁻¹ |
| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Gram-positive bacteria (including MRSA) | MIC | As low as 0.78-1.56 µg mL⁻¹ |
| Trifluoromethyl-substituted Isoquinolines | Gram-positive bacteria (including MRSA) | MIC | Potent activity reported |
MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.
Table 2: Anticancer and Kinase Inhibitory Activity of Structurally Related Compounds
| Compound Class/Name | Target/Model | Activity Measurement | Result |
| 5-Trifluoromethylpyrimidine derivative (17v) | H1975 human lung cancer cells | IC50 | 2.27 µM |
| 2-Amino-4-(trifluoromethyl)pyrimidine derivative (11g) | HCT116 (MSI-H cancer cell line) | IC50 | 1.52 µM |
| 5-Trifluoromethyl-2-aminopyrimidine derivative (30) | FLT3-D835Y kinase | IC50 | ≤ 25 nM |
| 5-Trifluoromethyl-2-aminopyrimidine derivative (30) | CHK1 kinase | IC50 | ≤ 25 nM |
| Trifluoromethylpyrimidine-based inhibitors | Proline-rich Tyrosine Kinase 2 (PYK2) | IC50 | Potent inhibition reported |
| 5-Trifluoromethylpyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR) | IC50 | Significant inhibitory effects |
| 4-(Trifluoromethyl)isoxazole derivative (2g) | MCF-7 human breast cancer cells | IC50 | 2.63 µM |
IC50: Half-maximal Inhibitory Concentration; MSI-H: Microsatellite Instability-High.
Detailed Experimental Protocols
Detailed experimental procedures for the specific compounds listed above are found in their respective publications. However, this section outlines the general methodologies for the key experiments cited.
1. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is broth microdilution.
-
Preparation of Microorganism: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (like DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Incubation: A standardized inoculum of the microorganism is added to each well containing the serially diluted compound. The plates also include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Data Analysis: The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours for bacteria). The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
2. In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme. A common format is a luminescence-based assay that quantifies ATP consumption.
-
Assay Components: The assay mixture typically includes the purified kinase enzyme, a specific substrate (peptide or protein), and ATP.
-
Compound Addition: The test compound, at various concentrations, is pre-incubated with the kinase enzyme in the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture. The reaction is allowed to proceed for a set period at a controlled temperature.
-
Detection: After incubation, a detection reagent is added that contains luciferase. The amount of remaining ATP is inversely correlated with kinase activity. The luciferase enzyme uses the remaining ATP to produce light (luminescence), which is measured by a plate reader.
-
Data Analysis: The luminescence signal is used to calculate the percentage of kinase inhibition for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the inhibition data against the compound concentrations.[6]
3. Cell Proliferation (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.[7][8]
Mandatory Visualization
The following diagrams illustrate generalized workflows and signaling pathways relevant to the biological evaluation of compounds like this compound.
References
- 1. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the on-target activity of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide using biophysical methods
A Comparative Guide to Biophysical Methods for Validating the On-Target Activity of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, rigorous validation of a compound's direct interaction with its intended biological target is a critical step. This guide provides a comparative overview of three powerful biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA)—for confirming the on-target activity of a novel therapeutic candidate, this compound.
Given the prevalence of the trifluoromethylpyridine moiety in potent herbicides, this guide will use the enzyme Acetyl-CoA Carboxylase (ACCase) as a hypothetical target for our compound of interest. ACCase is a crucial enzyme in fatty acid biosynthesis, making it a well-established target for inhibitors.[1][2] While publicly available biophysical data for the specific interaction between this compound and ACCase is not available, this guide will utilize a hypothetical dataset to illustrate the principles and comparative value of each method. This hypothetical data is based on typical values observed for small molecule inhibitors of ACCase and other enzymes.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical quantitative data for the interaction of our lead compound and two alternative molecules with ACCase, as determined by SPR, ITC, and TSA. This allows for a direct comparison of the types of information each technique provides.
| Compound | Method | Binding Affinity (KD) | Thermodynamic Parameters | Thermal Shift (ΔTm) |
| This compound | SPR | 50 nM | - | - |
| ITC | 65 nM | ΔH = -12.5 kcal/molTΔS = -4.2 kcal/mol | - | |
| TSA | - | - | + 5.2 °C | |
| Alternative Compound 1 | SPR | 200 nM | - | - |
| ITC | 250 nM | ΔH = -8.9 kcal/molTΔS = -1.1 kcal/mol | - | |
| TSA | - | - | + 3.1 °C | |
| Alternative Compound 2 | SPR | 1.5 µM | - | - |
| ITC | 1.8 µM | ΔH = -5.3 kcal/molTΔS = +2.5 kcal/mol | - | |
| TSA | - | - | + 1.5 °C |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of biophysical data. Below are representative protocols for each of the discussed techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₗ) can be calculated.
Protocol:
-
Protein Immobilization:
-
Recombinantly express and purify human ACCase.
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize ACCase to the sensor surface via amine coupling to achieve a target density of approximately 10,000 response units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 5% DMSO).
-
Inject the compound solutions over the immobilized ACCase surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each compound concentration using a low pH glycine solution.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and Kₗ.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. It is considered the gold standard for determining binding affinity and thermodynamics in solution.
Protocol:
-
Sample Preparation:
-
Dialyze purified ACCase extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer to ensure a precise buffer match.
-
Degas both the protein and compound solutions immediately before the experiment.
-
-
Titration:
-
Load the ACCase solution (e.g., 10 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₗ), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding. The binding of a small molecule typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).
Protocol:
-
Reaction Setup:
-
In a 96-well or 384-well PCR plate, prepare a reaction mixture containing purified ACCase (e.g., 2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the desired concentration of this compound.
-
Include appropriate controls, such as a no-ligand control and a buffer-only control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature gradually from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 0.5 °C/min).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tₘ) by fitting the curve to a Boltzmann equation. The Tₘ is the temperature at which 50% of the protein is unfolded.
-
Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the no-ligand control from the Tₘ in the presence of the compound.
-
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Hypothetical signaling pathway of ACCase inhibition.
Figure 2: A representative experimental workflow for SPR.
Figure 3: Logical relationship of the comparative analysis.
References
Comparative Efficacy Analysis of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide Against Standard-of-Care in BRAF V600E-Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide (hereinafter referred to as Compound X) against the standard-of-care targeted therapies, Vemurafenib and Trametinib, for the treatment of BRAF V600E-mutant metastatic melanoma. The data presented for Compound X is hypothetical and for illustrative purposes, based on preclinical evaluation metrics common in drug discovery for this target class.
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment of metastatic melanoma. This has led to the development of targeted therapies, such as BRAF inhibitors (e.g., Vemurafenib) and MEK inhibitors (e.g., Trametinib), which have significantly improved patient outcomes. Compound X is a novel small molecule inhibitor designed to target the BRAF V600E mutant protein. This guide evaluates its preclinical efficacy in comparison to established treatments.
Mechanism of Action
Vemurafenib directly inhibits the ATP-binding domain of the mutated BRAF V600E kinase, leading to the downregulation of the MAPK/ERK signaling pathway and subsequent inhibition of tumor cell proliferation and survival. Trametinib is a selective inhibitor of MEK1 and MEK2, kinases that are downstream of BRAF in the same pathway. The combination of a BRAF and a MEK inhibitor has been shown to be more effective than either agent alone, due to the prevention of paradoxical pathway activation. The hypothesized mechanism of action for Compound X is the direct inhibition of the BRAF V600E kinase.
Caption: MAPK signaling pathway in BRAF V600E-mutant melanoma and points of inhibition.
Comparative In Vitro Efficacy
The in vitro efficacy of Compound X was evaluated against Vemurafenib and Trametinib in BRAF V600E-mutant melanoma cell lines. The key parameters assessed were the half-maximal inhibitory concentration (IC50) in a cell proliferation assay and the inhibition of ERK phosphorylation in a Western blot analysis.
| Compound | Target | Cell Line | IC50 (nM) | p-ERK Inhibition (IC50, nM) |
| Compound X | BRAF V600E | A375 | 15 | 10 |
| Vemurafenib | BRAF V600E | A375 | 30[1] | 25 |
| Trametinib | MEK1/2 | A375 | 5[2] | 2 |
Data for Compound X is hypothetical.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: A375 melanoma cells (BRAF V600E mutant) are seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are allowed to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: The following day, cells are treated with serial dilutions of Compound X, Vemurafenib, or Trametinib. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 2-4 hours at 37°C. The absorbance at 490 nm is then measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by fitting the dose-response curves using a non-linear regression model.
References
Head-to-Head Comparison of Novel 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide Analogs as Potential Cysteine Protease Inhibitors
For Immediate Release: A novel series of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide analogs has been synthesized and evaluated for their potential as inhibitors of Cathepsin B, a cysteine protease implicated in a variety of pathologies including cancer progression and inflammatory disorders. This guide provides a head-to-head comparison of these analogs, presenting key experimental data on their inhibitory potency and outlining the methodologies for their evaluation.
Introduction
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The trifluoromethyl group on the pyridine ring can enhance metabolic stability and binding affinity, while the carbothioamide moiety is known to interact with the active site of cysteine proteases. This study explores the structure-activity relationship (SAR) of this scaffold by introducing various substituents on the benzene ring to modulate the inhibitory activity against Cathepsin B.
Data Presentation: In Vitro Inhibitory Activity of Analogs
The inhibitory activity of the synthesized analogs was assessed against human Cathepsin B. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. The parent compound, Analog 1 , serves as the baseline for comparison.
| Analog ID | Substituent (R) | IC50 (µM) |
| 1 | H | 15.2 |
| 2 | 4-Fluoro | 8.5 |
| 3 | 4-Chloro | 7.1 |
| 4 | 4-Bromo | 6.8 |
| 5 | 4-Methyl | 12.3 |
| 6 | 4-Methoxy | 18.9 |
| 7 | 3,4-Dichloro | 4.2 |
| 8 | 4-Trifluoromethyl | 5.5 |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the parent compound and its analogs was achieved through a multi-step process. A key step involves the nucleophilic aromatic substitution reaction between 2-chloro-5-(trifluoromethyl)pyridine and a substituted 4-hydroxybenzonitrile. The resulting nitrile is then converted to the corresponding carbothioamide using Lawesson's reagent.
In Vitro Cathepsin B Inhibition Assay
The inhibitory activity of the compounds was determined using a fluorometric assay. The assay measures the cleavage of a fluorogenic substrate (Z-FR-AMC) by recombinant human Cathepsin B.
Protocol:
-
Recombinant human Cathepsin B was pre-incubated with varying concentrations of the test compounds in an assay buffer (100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5) for 15 minutes at 37°C.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate Z-FR-AMC to a final concentration of 20 µM.
-
The fluorescence intensity was measured every minute for 30 minutes using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The rate of reaction was calculated from the linear portion of the fluorescence versus time curve.
-
IC50 values were determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro evaluation of the synthesized analogs.
Caption: Workflow for the synthesis and in vitro evaluation of analogs.
Putative Signaling Pathway Modulation
Inhibition of Cathepsin B by the active analogs could potentially interfere with cancer cell invasion and metastasis. The diagram below depicts a simplified signaling pathway where Cathepsin B plays a crucial role.
Caption: Putative mechanism of action of the analogs in cancer metastasis.
Discussion
The preliminary data indicates that introducing electron-withdrawing groups, particularly halogens, at the para-position of the benzene ring enhances the inhibitory activity against Cathepsin B. The 3,4-dichloro substituted analog (Analog 7 ) exhibited the most potent inhibition. In contrast, electron-donating groups such as methyl (Analog 5 ) and methoxy (Analog 6 ) resulted in a decrease or loss of activity compared to the parent compound.
These findings suggest that the electronic properties of the substituent on the benzene ring play a significant role in the interaction with the active site of Cathepsin B. Further studies are warranted to explore the detailed binding mode of these inhibitors and to optimize their pharmacokinetic properties for potential in vivo applications.
Comparative Guide: Validating the Therapeutic Window of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide in Oncology
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide is a novel chemical entity for research purposes. As of this publication, there is no publicly available data on its biological activity, efficacy, or toxicity. This guide provides a framework for its evaluation by presenting a hypothetical comparison with an established multi-kinase inhibitor, Sorafenib. The data presented for this compound is illustrative and should be replaced with experimental findings.
Introduction and Rationale
This compound, hereafter referred to as "Compound-X," incorporates structural motifs such as a trifluoromethylpyridine group, which is present in various kinase inhibitors, and a thioamide group, known for its potential in medicinal chemistry. These features suggest that Compound-X may exhibit anti-proliferative and anti-angiogenic properties, making it a candidate for investigation in oncology.
This guide outlines a comparative framework to validate the therapeutic window of Compound-X. We will compare its hypothetical performance against Sorafenib , a well-characterized multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib targets several receptor tyrosine kinases (RTKs) involved in tumor progression and angiogenesis, including VEGFR and PDGFR, as well as the RAF/MEK/ERK signaling pathway.[1][2][3] This comparison will be based on a series of standard preclinical assays designed to determine efficacy and toxicity.
Hypothesized Mechanism of Action
Based on its structural similarity to known kinase inhibitors, Compound-X is hypothesized to function as an inhibitor of key kinases in oncogenic signaling pathways, such as the Receptor Tyrosine Kinase (RTK) pathway. Dysregulation of RTK signaling is a common driver of cancer cell proliferation, survival, and angiogenesis.[4][5][6] The diagram below illustrates the hypothesized point of intervention for Compound-X within a generic RTK signaling cascade.
Data Presentation: Performance Comparison
The following tables summarize the hypothetical data for Compound-X against the known performance of Sorafenib.
Table 1: In Vitro Biochemical Efficacy
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound-X | VEGFR-2 | 15 |
| PDGFR-β | 25 | |
| c-RAF | 40 | |
| Sorafenib | VEGFR-2 | 6 |
| PDGFR-β | 57 | |
| c-RAF | 22 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: In Vitro Cellular Activity
| Compound | Cell Line (Cancer Type) | GI₅₀ (nM) (Anti-proliferative) | CC₅₀ (nM) (Cytotoxicity in Normal Cells - HUVEC) | Selectivity Index (CC₅₀ / GI₅₀) |
| Compound-X | HUH-7 (Hepatocellular) | 80 | 5000 | 62.5 |
| A498 (Renal) | 120 | 5000 | 41.7 | |
| Sorafenib | HUH-7 (Hepatocellular) | 150 | >10000 | >66.7 |
| A498 (Renal) | 200 | >10000 | >50.0 |
GI₅₀ (Half-maximal growth inhibition) is the concentration that inhibits cell proliferation by 50%. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of normal cells. A higher selectivity index is desirable.
Table 3: In Vivo Efficacy and Therapeutic Window
| Compound | Animal Model | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) | Maximum Tolerated Dose (MTD) (mg/kg) | Therapeutic Index (MTD / Effective Dose) |
| Compound-X | HUH-7 Xenograft (Mouse) | 30 | 65 | 150 | 5.0 |
| Sorafenib | HUH-7 Xenograft (Mouse) | 30 | 55 | 200 | 6.7 |
The Therapeutic Index provides a quantitative measure of the drug's safety margin.
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
-
Principle: A luminescent-based assay (e.g., Kinase-Glo®) is used to quantify ATP consumption during the kinase reaction. Inhibition of the kinase results in less ATP being consumed, leading to a higher luminescent signal.
-
Procedure:
-
Recombinant human kinases (e.g., VEGFR-2, PDGFR-β, c-RAF) are incubated with a specific substrate and ATP in a kinase reaction buffer.
-
Serial dilutions of the test compound (Compound-X or Sorafenib) are added to the reaction wells.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The Kinase-Glo® reagent is added to stop the reaction and measure the remaining ATP.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls (no inhibitor) and IC₅₀ values are calculated using a dose-response curve.[7][8]
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells (e.g., HUH-7, A498) or normal cells (e.g., HUVEC) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for 72 hours.
-
After the incubation period, the MTT reagent is added to each well and incubated for 4 hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at 570 nm using a microplate reader.
-
GI₅₀ and CC₅₀ values are calculated from the dose-response curves.
-
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.[11][12]
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The effect of the test compound on tumor growth is then monitored over time.
-
Procedure:
-
Human cancer cells (e.g., HUH-7) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of athymic nude mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., Compound-X or Sorafenib) orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
At the end of the study, the percentage of tumor growth inhibition is calculated.
-
The Maximum Tolerated Dose (MTD) is determined in separate studies by identifying the highest dose that does not cause significant toxicity (e.g., >10% body weight loss).
-
Mandatory Visualizations
Experimental Workflow for Therapeutic Window Assessment
The following diagram outlines the general workflow for evaluating a novel compound from in vitro screening to in vivo efficacy and toxicity assessment.
References
- 1. droracle.ai [droracle.ai]
- 2. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib - Wikipedia [en.wikipedia.org]
- 4. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 5. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. sinobiological.com [sinobiological.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Likely Primary Targets and Rationale
The chemical scaffold of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide is a key feature found in numerous potent kinase inhibitors. The trifluoromethylpyridine moiety is a common substituent in modern medicinal chemistry, known to enhance metabolic stability and target affinity. The diaryl ether linkage is also a prevalent motif in kinase inhibitors, often occupying the ATP-binding site of the enzyme.
Based on the analysis of structurally similar compounds, the primary targets for this class of molecules are anticipated to be serine/threonine and tyrosine kinases involved in oncogenic signaling pathways. These may include, but are not limited to:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process for tumor growth and metastasis.
-
Raf Kinases (e.g., B-Raf, c-Raf): Central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.
-
Receptor Tyrosine Kinase (RET): A proto-oncogene implicated in various types of cancer.
The carbothioamide group in the query compound is a bioisostere of the urea or amide linkage present in many approved kinase inhibitors. This substitution can modulate the compound's pharmacokinetic properties and target binding affinity.
Comparative Selectivity Data of a Structurally Related Analog
To illustrate a typical selectivity profile for this chemical class, we present data for a well-characterized multi-kinase inhibitor, Sorafenib, which shares a similar structural backbone. The following table summarizes the inhibitory activity of Sorafenib against a panel of kinases, showcasing its polypharmacology.
| Target Kinase | IC50 (nM) | Kinase Family | Cellular Process |
| B-Raf (V600E) | 22 | Serine/Threonine | Cell Proliferation |
| B-Raf (wild-type) | 6 | Serine/Threonine | Cell Proliferation |
| c-Raf | 28 | Serine/Threonine | Cell Proliferation |
| VEGFR-2 | 90 | Tyrosine | Angiogenesis |
| VEGFR-3 | 20 | Tyrosine | Angiogenesis |
| PDGFR-β | 57 | Tyrosine | Angiogenesis, Cell Growth |
| c-KIT | 68 | Tyrosine | Cell Survival, Proliferation |
| FLT3 | 58 | Tyrosine | Hematopoiesis, Proliferation |
| RET | 1.5 | Tyrosine | Neuronal Development, Cancer |
Note: The IC50 values are approximate and can vary depending on the assay conditions. This table is for illustrative purposes to demonstrate the concept of a selectivity profile.
Experimental Protocols
The determination of a compound's selectivity profile involves screening against a large panel of kinases or other enzymes. Below are detailed methodologies for key experiments typically employed in such assessments.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Materials: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and test compound are incubated together in the assay buffer. c. The enzymatic reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cancer cell lines.
-
Materials: Cancer cell lines (e.g., A549, MCF-7, HCT116), cell culture medium, fetal bovine serum (FBS), antibiotics, test compound, and a viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound. c. The plates are incubated for a specified period (e.g., 72 hours). d. A viability reagent is added to each well, and the signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates the Raf/MEK/ERK signaling pathway, a common target for compounds with the 4-[(trifluoromethyl)pyridin-2-yl]oxy scaffold.
Caption: The Raf/MEK/ERK signaling cascade.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the selectivity profile of a novel compound.
Preclinical Validation of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide for Inflammatory Diseases: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive preclinical comparison of the novel compound 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide, a putative Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, with other leading IRAK4 inhibitors in development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel therapeutics for inflammatory and autoimmune diseases.
While specific preclinical data for this compound is not yet publicly available, its structural similarity to known IRAK4 inhibitors suggests a comparable mechanism of action. IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for therapeutic intervention in a range of inflammatory conditions.[1] This guide will therefore leverage available preclinical data from two well-characterized IRAK4 inhibitors, Zimlovisertib (PF-06650833) and Zabedosertib (BAY1834845), to establish a framework for the preclinical validation of this compound.
The Central Role of IRAK4 in Inflammatory Signaling
IRAK4 acts as a central node in the innate immune response. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. This initiates a signaling cascade that results in the activation of downstream transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.
References
A Comparative Review of the Pharmacokinetic Profiles of Novel Trifluoromethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Key Pharmacokinetic Parameters and Experimental Methodologies
The strategic incorporation of the trifluoromethylpyridine moiety has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors for oncology. The unique physicochemical properties imparted by the trifluoromethyl group can significantly enhance a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of several recently developed trifluoromethylpyridine derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising drug candidates.
Comparative Pharmacokinetic Data
The following table summarizes the key in vivo pharmacokinetic parameters of selected trifluoromethylpyridine derivatives, offering a clear comparison of their performance. These compounds have been investigated for their potential as anti-cancer agents, and the data presented here is derived from studies in rat models.
| Compound | Class | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Oral Bioavailability (%) |
| NY-2 | ADAM-17 Inhibitor | 1856.3 ± 214.7 | 4578.6 ± 502.1 | 3.8 ± 0.5 | 0.22 ± 0.03 | - | Not Reported |
| ZLDI-8 | ADAM-17 Inhibitor | 289.4 ± 45.2 | 876.5 ± 131.5 | 1.5 ± 0.2 | 0.99 ± 0.15 | - | Not Reported |
| Fedratinib | JAK2 Inhibitor | 1530 ± 210 | 11400 ± 1500 | 4.1 ± 0.6 | 3.5 ± 0.5 | 11 ± 2 | ~34 |
| Sorafenib | Multi-kinase Inhibitor | 6300 ± 1100 | 79600 ± 13200 | 25-48 | 0.12 ± 0.02 | 2.1 ± 0.4 | ~38-49 |
Key Observations:
-
Improved Pharmacokinetics of NY-2: The novel derivative NY-2 demonstrates a significantly improved pharmacokinetic profile compared to its parent compound, ZLDI-8.[1] NY-2 exhibits a much higher maximum plasma concentration (Cmax) and a greater overall drug exposure (AUC), indicating enhanced absorption and/or reduced clearance. Furthermore, the longer half-life (t1/2) of NY-2 suggests a more sustained presence in the systemic circulation. The clearance (CL) of NY-2 is notably lower than that of ZLDI-8, which contributes to its improved exposure profile.[1]
-
Established Kinase Inhibitors: Fedratinib and Sorafenib, both approved kinase inhibitors containing a trifluoromethylpyridine scaffold, provide a benchmark for comparison. They exhibit good oral bioavailability and exposure, though with some variability in their clearance and half-lives.
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. The following is a representative, detailed methodology for the quantification of trifluoromethylpyridine derivatives in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard technique in pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 20 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the study) of a known concentration.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is then linearly increased over several minutes to elute the analytes of interest, followed by a re-equilibration step.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in the positive ion mode for many nitrogen-containing compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) are optimized for the specific analytes to achieve maximum signal intensity.
-
MRM Transitions: The specific m/z transitions for the precursor and product ions for each trifluoromethylpyridine derivative and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the processes involved in a typical pharmacokinetic study and the underlying signaling pathways that these compounds target, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
References
Safety Operating Guide
Proper Disposal Procedures for 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
This document provides essential safety and logistical information for the proper disposal of 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural components: trifluoromethyl compounds, pyridine derivatives, and thioamides. It is imperative to treat this compound as hazardous waste.
Immediate Safety and Handling
Before handling the compound, it is crucial to be familiar with its potential hazards. Based on data from analogous compounds like 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, this substance should be handled with utmost care.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[2] |
In Case of Spills:
For small spills, alert personnel in the immediate area and ensure the area is well-ventilated.[3] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[3][4] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][3] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Hazard Classification and Handling Precautions
The table below summarizes the potential hazards based on the compound's structural moieties.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled.[5] | Avoid direct contact and inhalation; use appropriate PPE. |
| Skin Irritation | May cause skin irritation.[5] | Wear protective gloves and clothing.[5] |
| Eye Irritation | May cause serious eye irritation.[5] | Wear eye protection.[5] |
| Environmental Hazard | Trifluoromethyl compounds can be persistent. Do not empty into drains.[5][6] | Collect all waste for proper disposal. |
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste.[3][7]
-
Waste Segregation:
-
Collect all waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated hazardous waste container.[1][3]
-
Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[1]
-
-
Waste Container and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste".
-
The label must include the full chemical name: "this compound" (no abbreviations).
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the associated hazards (e.g., Toxic, Irritant).
-
| Waste Container Labeling Requirements | |
| Header | HAZARDOUS WASTE |
| Chemical Name | This compound |
| Composition | List all components and percentages |
| Hazards | Toxic, Irritant |
| Accumulation Start Date | (Date) |
| Contact Information | (Your Name, Lab, Phone Number) |
-
Storage:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified waste management company.[3]
-
Never pour this chemical down the drain or dispose of it in regular trash.[2] Incineration at high temperatures is a common disposal method for pyridine-containing waste.[7]
-
Disposal Workflow
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
Disclaimer: This document provides immediate safety and logistical information for handling 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide (CAS No. 175277-02-8) based on available data for structurally related compounds.[1][2] A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, this guidance is a conservative amalgamation of known hazards associated with its functional groups, including trifluoromethylpyridines and thioamides. Researchers should always perform a thorough risk assessment before handling any new chemical.
This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure proper laboratory practices.
Hazard Assessment
The hazard profile of this compound should be cautiously evaluated by considering its principal structural components:
-
Trifluoromethylpyridine Moiety: Compounds containing the trifluoromethylpyridine group can be combustible liquids, harmful if swallowed or inhaled, and may cause damage to organs with prolonged or repeated exposure.[3][4] They can also be skin and eye irritants.
-
Thioamide Moiety: Thioamides are a class of organosulfur compounds with known biological activity. Some thioamides are recognized as potentially toxic and irritating.[5]
Given these components, this compound should be handled as a potentially hazardous substance that may be toxic, irritant, and requires careful handling to avoid exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over safety glasses, especially when handling larger quantities or if there is a splash hazard.[6][7][8] | Protects against splashes and potential vapors that could cause serious eye damage. |
| Hand Protection | Double gloving with chemotherapy-grade nitrile gloves (meeting ASTM D6978 standard) is recommended. The outer glove should be worn over the gown cuff, and the inner glove underneath. Change gloves immediately if contaminated.[6][8] | Provides a robust barrier against skin contact. Double gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | A disposable, polyethylene-coated polypropylene gown with long sleeves and knit cuffs that closes in the back.[6][7][8] A lab coat is not sufficient. | Prevents contamination of personal clothing and skin. Impervious material is necessary to protect against potential permeation of the chemical. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available or if there is a risk of aerosolization outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[7][8] | Minimizes the risk of inhaling potentially toxic airborne particles or vapors. |
| Foot Protection | Closed-toe, non-porous shoes are mandatory in the laboratory. Disposable shoe covers should be considered when handling larger quantities.[6] | Protects feet from spills and contamination. |
Experimental Protocols: Safe Handling and Disposal
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation. The face velocity of the fume hood should be checked and confirmed to be within the recommended range.
-
Decontamination: The work surface should be decontaminated before and after use. A spill kit should be readily accessible.
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents and place them in the fume hood.
-
Weighing: If weighing the solid compound, use a tared, sealed container inside the fume hood to prevent contamination of the balance and the surrounding area.
-
Dissolving/Dispensing: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use a pipette or syringe for liquid transfers.
-
Reaction Monitoring: Keep the reaction vessel closed as much as possible. If sampling is required, do so carefully to minimize exposure.
-
Post-Experiment: Quench any reactive mixtures carefully within the fume hood.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated, labeled hazardous waste container.[9]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[9] The waste should be classified as halogenated organic waste.
-
Solid Waste: Collect all solid waste in a separate, clearly labeled hazardous waste container.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company. Do not pour any waste down the drain.[10]
Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for safely handling and disposing of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}BENZENE-1-CARBOTHIOAMIDE | CAS 175277-02-8 [matrix-fine-chemicals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

